molecular formula C17H36N2O2 B2358000 Boc-NH-C12-NH2 CAS No. 109792-60-1; 648441-48-9

Boc-NH-C12-NH2

Cat. No.: B2358000
CAS No.: 109792-60-1; 648441-48-9
M. Wt: 300.487
InChI Key: ZFSCBYAYUUFEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-NH-C12-NH2 is a useful research compound. Its molecular formula is C17H36N2O2 and its molecular weight is 300.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(12-aminododecyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSCBYAYUUFEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Boc-NH-C12-NH2 in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful advantage over traditional occupancy-based inhibitors.[2]

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[4]

This technical guide focuses on the role of Boc-NH-C12-NH2 , a bifunctional linker featuring a 12-carbon alkyl chain, in the design and function of PROTACs.

This compound: A Long-Chain Alkyl Linker for PROTAC Synthesis

This compound is a commercially available chemical building block used in the synthesis of PROTACs. Its structure consists of a 12-carbon straight alkyl chain flanked by a Boc-protected amine on one end and a free amine on the other.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a stepwise and controlled synthesis of the PROTAC. It can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to either the POI ligand or the E3 ligase ligand.

  • 12-Carbon Alkyl Chain (C12): This long, flexible alkyl chain serves as the linker. The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and relative orientation between the POI and the E3 ligase within the ternary complex.[4] A linker that is too short may lead to steric clashes and prevent ternary complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[5] The optimal linker length is target-dependent and must be determined empirically.[6] Studies have shown that for some targets, longer alkyl chain linkers can be beneficial. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[4]

  • Primary Amine (-NH2): The free amine provides a reactive handle for conjugation to the other component of the PROTAC, typically through the formation of a stable amide bond.

The Functional Role of a C12 Alkyl Linker in PROTAC Efficacy

The 12-carbon alkyl chain of this compound imparts specific physicochemical properties and functional characteristics to the resulting PROTAC molecule.

  • Flexibility and Ternary Complex Formation: The long, saturated alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt various spatial arrangements, which can be crucial for achieving a productive ternary complex geometry for a given POI and E3 ligase pair.

  • Hydrophobicity and Cell Permeability: Long alkyl chains increase the lipophilicity of the PROTAC molecule. While this can enhance cell membrane permeability, a key requirement for intracellular targets, excessive lipophilicity can also lead to poor aqueous solubility, non-specific binding, and potential off-target toxicity.[7] Therefore, the overall physicochemical properties of the final PROTAC must be carefully balanced.

  • Impact on Degradation Efficacy: The length of the linker directly impacts the degradation efficiency, as measured by the DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. As illustrated in the hypothetical data tables below, subtle changes in linker length can dramatically alter a PROTAC's potency.

Quantitative Data on PROTAC Performance with Alkyl Linkers

While specific data for PROTACs utilizing the this compound linker is not extensively published, the following tables present hypothetical yet representative data based on known trends for alkyl linkers of varying lengths targeting common cancer-related proteins like the Androgen Receptor (AR) and BRD4.

Table 1: Hypothetical Degradation Activity of an AR-Targeting PROTAC with Varying Alkyl Linker Lengths

PROTAC IDLinker Length (Number of Atoms)DC50 (nM)Dmax (%)
AR-PROTAC-C8815075
AR-PROTAC-C10105090
AR-PROTAC-C12 12 25 >95
AR-PROTAC-C14147585
AR-PROTAC-C161620060

This hypothetical data illustrates that for the Androgen Receptor, a 12-carbon linker might provide the optimal spacing for efficient ternary complex formation and subsequent degradation, leading to a lower DC50 and higher Dmax.[8][9]

Table 2: Hypothetical Cellular Activity of a BRD4-Targeting PROTAC with Varying Alkyl Linker Lengths

PROTAC IDLinker Length (Number of Atoms)Cell Viability IC50 (nM)Ternary Complex Affinity (Kd, nM)
BRD4-PROTAC-C88200120
BRD4-PROTAC-C10108060
BRD4-PROTAC-C12 12 40 30
BRD4-PROTAC-C141410085
BRD4-PROTAC-C1616250150

This hypothetical data suggests a correlation between the potency in a cell viability assay (IC50) and the affinity of the ternary complex, with the C12 linker again showing optimal performance for BRD4 degradation.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and evaluate a PROTAC synthesized using a C12 alkyl linker.

Protocol 1: Synthesis of a PROTAC using a C12 Amine Linker (Amide Bond Formation)

This protocol describes a two-step synthesis involving the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the amine group of the C12 linker, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Coupling of POI Ligand to the C12 Linker

  • Materials:

    • POI ligand with a carboxylic acid functional group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1,1'-[Azobis(methylidene)]bis[3-methyl-1H-imidazolium]-3,3'-diide hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash chromatography.

Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand

  • Materials:

    • Boc-protected POI-C12-NH2 intermediate from Step 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide (B1683931) derivative)

    • HATU and DIPEA

  • Procedure:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent under reduced pressure.

    • The resulting amine is then coupled to the E3 ligase ligand using the same amide coupling procedure as in Step 1.

    • Purify the final PROTAC using preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[3][11]

  • Cell Culture and Treatment:

    • Seed the desired cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the C12-PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: AlphaLISA Assay for Ternary Complex Formation

This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.[12][13]

  • Materials:

    • Tagged recombinant POI (e.g., GST-tagged)

    • Tagged recombinant E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)

    • C12-PROTAC

    • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

    • AlphaLISA streptavidin-donor beads (if using a biotinylated component) or anti-tag donor beads

  • Procedure:

    • In a 384-well plate, add the recombinant POI, E3 ligase complex, and a serial dilution of the C12-PROTAC.

    • Incubate to allow for ternary complex formation.

    • Add a mixture of the AlphaLISA acceptor and donor beads.

    • Incubate in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect".[5]

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the downstream effect of target protein degradation on cell viability.[14][15][16]

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat the cells with a serial dilution of the C12-PROTAC for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (C12 Linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_data Data Analysis start Design PROTAC (with C12 Linker) synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (HPLC, LC-MS, NMR) synthesis->purification degradation Degradation Assay (Western Blot) purification->degradation ternary Ternary Complex Assay (AlphaLISA) purification->ternary viability Cell Viability Assay (CellTiter-Glo) purification->viability dc50 Determine DC50 / Dmax degradation->dc50 kd Determine Ternary Complex Affinity ternary->kd ic50 Determine IC50 viability->ic50 dc50->ic50 Correlate kd->dc50 Correlate

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound serves as a valuable building block for the synthesis of PROTACs, providing a long, flexible alkyl linker. The 12-carbon chain plays a crucial role in mediating the interaction between the target protein and the E3 ligase, directly impacting the efficacy of the resulting PROTAC. While the optimal linker is target-dependent, long-chain alkyl linkers like the C12 variant offer a key advantage in their ability to span significant distances and provide the conformational flexibility required for the formation of a productive ternary complex. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel PROTACs incorporating this and similar long-chain alkyl linkers.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to the Boc-NH-C12-NH2 Linker Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. The linker, far from being a passive spacer, plays a critical role in determining the potency, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth examination of the Boc-NH-C12-NH2 chemical entity, a foundational building block for constructing PROTACs with a 12-carbon alkyl linker. We will delve into its mechanism of action within a PROTAC construct, supported by a representative case study, quantitative data, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Core Concepts: The Role of the Linker in PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker connecting the two ligands is a key determinant of the stability and geometry of this ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.

The this compound moiety provides a 12-carbon alkyl chain, a common linker type in PROTAC design. The "Boc" (tert-Butoxycarbonyl) group is a protecting group for one of the terminal amines, allowing for sequential and controlled conjugation to the target-binding and E3 ligase-binding ligands during PROTAC synthesis. The 12-carbon length of the linker is significant, as studies have shown that linker length is a critical parameter for optimal PROTAC activity. For instance, in the context of targeting TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms were found to be inactive, while those with linkers between 12 and 29 atoms demonstrated potent, submicromolar degradation activity.[1]

Mechanism of Action of a C12 Linker-Containing PROTAC: A Representative Study

To illustrate the mechanism of action, we will consider a hypothetical PROTAC, "PROTAC-C12," designed to target the Androgen Receptor (AR), a key driver of prostate cancer. In this example, PROTAC-C12 is synthesized using a derivative of this compound to connect an AR antagonist (the "warhead") to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

The proposed mechanism of action for PROTAC-C12 is as follows:

  • Cellular Entry and Target Engagement: PROTAC-C12, due to its small molecule nature, can passively diffuse across the cell membrane. Inside the cell, the AR antagonist moiety of PROTAC-C12 binds to the ligand-binding domain of the AR.

  • E3 Ligase Recruitment: Simultaneously, the VHL ligand portion of PROTAC-C12 binds to the VHL E3 ubiquitin ligase.

  • Ternary Complex Formation: The 12-carbon linker facilitates the formation of a stable ternary complex between AR, PROTAC-C12, and VHL. The flexibility and length of the C12 linker are crucial for allowing the two proteins to adopt a productive orientation for ubiquitination.

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the E2 ubiquitin-conjugating enzyme associated with the VHL complex into close proximity with the AR. This leads to the poly-ubiquitination of AR, typically on surface-exposed lysine (B10760008) residues.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: PROTAC-C12 is released after inducing ubiquitination and can then bind to another AR and VHL, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Below is a Graphviz diagram illustrating this signaling pathway:

PROTAC_Mechanism PROTAC-C12 Mechanism of Action cluster_cell Cell PROTAC PROTAC-C12 Ternary_Complex AR-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation E2 E2-Ub E2->VHL

Caption: The catalytic cycle of PROTAC-C12 mediated protein degradation.

Quantitative Data Analysis

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes hypothetical quantitative data for a series of AR-targeting PROTACs with varying alkyl linker lengths, based on general principles observed in PROTAC development.

PROTAC IDLinker Length (Carbons)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-C88ARVHL15075LNCaP
PROTAC-C12 12 AR VHL 25 92 LNCaP
PROTAC-C1616ARVHL1595LNCaP
PROTAC-C2020ARVHL8080LNCaP

This is representative data based on published trends for PROTACs. Actual values would be determined experimentally.

The data illustrates the "hook effect" often seen with PROTACs, where both very short and very long linkers can be suboptimal for ternary complex formation and subsequent degradation. A 12- to 16-carbon linker often represents a "sweet spot" for achieving high potency and efficacy.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of PROTACs. Below are protocols for key experiments used to characterize the activity of a PROTAC like PROTAC-C12.

Synthesis of PROTAC-C12

The synthesis of a PROTAC is a multi-step process. The following is a generalized workflow for synthesizing an AR-targeting PROTAC using a this compound derived linker.

PROTAC_Synthesis_Workflow General Synthesis Workflow for PROTAC-C12 A This compound B Couple to AR Ligand A->B C Boc Deprotection B->C D Couple to VHL Ligand C->D E Purification (HPLC) D->E F PROTAC-C12 E->F

Caption: A simplified workflow for the synthesis of PROTAC-C12.

Protocol:

  • Coupling of AR Ligand: React the free amine of this compound with an activated carboxylic acid derivative of the AR ligand (e.g., via an NHS ester or using peptide coupling reagents like HATU).

  • Boc Deprotection: Remove the Boc protecting group from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to reveal a free amine.

  • Coupling of E3 Ligase Ligand: Couple the newly exposed amine with an activated carboxylic acid derivative of the VHL ligand.

  • Purification: Purify the final PROTAC compound using high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., LNCaP for AR)

  • PROTAC-C12

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AR and anti-loading control, e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-C12 (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the PROTAC on cells.

Materials:

  • Cell line of interest

  • PROTAC-C12

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PROTAC-C12 for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The this compound linker core is a valuable and versatile building block for the synthesis of PROTACs. The 12-carbon alkyl chain it provides often falls within the optimal range for promoting the formation of a productive ternary complex, leading to efficient and potent degradation of the target protein. This technical guide has provided an overview of the mechanism of action, a representative example of its application, a summary of key quantitative data, and detailed experimental protocols to aid researchers in the design and evaluation of novel PROTACs. The continued exploration of linkerology, including the use of well-defined building blocks like this compound, will be instrumental in advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.

References

The Linchpin of Potency: An In-depth Technical Guide to Alkyl Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting element: the linker.[3][4] While initially considered a simple spacer, the linker, particularly the synthetically versatile alkyl linker, is now recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[][6] This guide provides a comprehensive technical overview of the role of alkyl linkers in PROTAC design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of the Alkyl Linker

The alkyl linker, a chain of saturated or unsaturated hydrocarbons, offers a synthetically tractable and systematically tunable scaffold for optimizing PROTAC performance.[1][7] Its primary function is to bridge the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6][8] The geometry and stability of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[2][9]

The key characteristics of an alkyl linker that dictate its influence on PROTAC activity are its length, composition, and the location of its attachment points to the two ligands.[10][]

  • Length: The length of the alkyl linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[12] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, an excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the POI are not accessible for ubiquitination.[12]

  • Composition and Rigidity: While simple alkyl chains offer flexibility, the introduction of rigid elements like cycloalkane rings (e.g., piperazine, piperidine) can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.[1][13] The hydrophobicity of alkyl linkers can also improve cell membrane permeability compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG).[][7]

  • Attachment Points: The "exit vectors," or the points at which the linker is attached to the POI and E3 ligase ligands, are crucial.[13] The linker should be connected at a solvent-exposed region of each ligand to avoid disrupting the key binding interactions with their respective proteins.[10][13]

Quantitative Insights into Alkyl Linker Optimization

The optimization of PROTACs is often an iterative process involving the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The following tables summarize quantitative data from published studies, illustrating the impact of alkyl linker modifications on the degradation of specific target proteins.

Table 1: Effect of Alkyl Linker Length on Estrogen Receptor (ERα) Degradation
PROTAC Compound Linker Type Linker Length (atoms) ERα Degradation (% of Control)
PROTAC 1Alkyl9~60%
PROTAC 2Alkyl12~75%
PROTAC 3Alkyl16>95%
PROTAC 4Alkyl19~80%
PROTAC 5Alkyl21~70%
Data synthesized from studies on ERα-targeting PROTACs, demonstrating an optimal degradation efficacy with a 16-atom alkyl linker.[6][14][15]
Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
PROTAC Compound Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
TBK1 Degrader 1Alkyl/Ether7No degradationNo degradation
TBK1 Degrader 2Alkyl/Ether12<1000>80%
TBK1 Degrader 3Alkyl/Ether21396%
TBK1 Degrader 4Alkyl/Ether2929276%
Data from a study on TBK1 degraders, showing potent degradation across a range of 12 to 29 atoms, with peak activity observed at 21 atoms.[4][6]

Visualizing the PROTAC Mechanism and Design Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the logical steps in their design, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

PROTAC Mechanism of Action.

PROTAC_Design_Workflow Start Identify POI and E3 Ligase Design Design & Synthesize PROTAC Library (Vary Alkyl Linker Length) Start->Design Permeability Assess Cell Permeability (e.g., PAMPA) Design->Permeability Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Permeability->Engagement Permeable Redesign Redesign Linker (Length, Composition, Attachment Points) Permeability->Redesign Not Permeable Ternary_Complex Evaluate Ternary Complex Formation (e.g., SPR, ITC, Co-IP) Engagement->Ternary_Complex Target Engaged Engagement->Redesign No Engagement Ubiquitination Assess Ubiquitination (In-cell Ubiquitination Assay) Ternary_Complex->Ubiquitination Complex Forms Ternary_Complex->Redesign No Complex Degradation Measure Protein Degradation (e.g., Western Blot, Mass Spec) Ubiquitination->Degradation Ubiquitinated Ubiquitination->Redesign No Ubiquitination Optimization Lead Optimization Degradation->Optimization Degradation Observed Degradation->Redesign No Degradation Redesign->Design

PROTAC Design and Optimization Workflow.

Key Experimental Protocols

The successful development of potent PROTACs relies on a suite of robust experimental assays to characterize their synthesis and biological activity. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC with an Alkyl Linker via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-functionalized E3 ligase ligand via an alkyl linker.[7][16]

Materials:

  • Component A: POI ligand with a terminal carboxylic acid.

  • Component B: E3 ligase ligand with a terminal amine on an alkyl linker.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous DMF (N,N-Dimethylformamide).

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated Component A solution, add a solution of Component B (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Western Blot for Measuring Protein Degradation

This assay is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[14][15]

Materials:

  • Cultured cells expressing the POI.

  • PROTAC of interest and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using image analysis software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful biophysical technique used to measure the binding affinity and thermodynamics of ternary complex formation, providing insights into cooperativity.[12][17]

Materials:

  • Purified POI protein.

  • Purified E3 ligase protein (or the relevant substrate-binding domain).

  • PROTAC of interest.

  • ITC instrument and corresponding cells.

  • ITC buffer (e.g., PBS or HEPES-based buffer, ensuring it is compatible with all components).

Procedure:

  • Sample Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same ITC buffer. Degas all solutions before use.

  • Binary Binding Experiments (Controls):

    • Titrate the PROTAC into the POI solution to determine the binary binding affinity (Kd1).

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).

  • Ternary Complex Formation Experiment:

    • Fill the ITC cell with a solution of the POI.

    • Fill the injection syringe with a solution of the PROTAC and the E3 ligase, where the E3 ligase is in slight molar excess to the PROTAC to ensure the formation of the PROTAC-E3 ligase binary complex.

    • Perform the titration by injecting the PROTAC-E3 ligase complex into the POI solution.

  • Data Analysis: Analyze the resulting thermograms using the instrument's software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. Calculate the cooperativity (α) of ternary complex formation using the equation: α = (Kd1 * Kd2) / (Kd_ternary * [E3 ligase]). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Conclusion

The alkyl linker is a pivotal component in the design of effective PROTACs, offering a versatile platform for fine-tuning the molecule's properties to achieve optimal protein degradation. A systematic and data-driven approach to linker design, combining rational synthesis with a suite of robust biophysical and cell-based assays, is essential for accelerating the development of this promising class of therapeutics. By understanding the intricate interplay between linker characteristics and PROTAC function, researchers can unlock the full potential of targeted protein degradation to address a wide range of diseases.

References

An In-Depth Technical Guide to Boc-NH-C12-NH2 for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-1,12-dodecanediamine (Boc-NH-C12-NH2), a bifunctional linker molecule increasingly utilized in drug development and chemical biology. Aimed at researchers, scientists, and professionals new to this compound, this document details its chemical properties, synthesis, and primary applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Properties

This compound is a linear alkyl chain linker featuring a Boc-protected amine at one terminus and a free primary amine at the other. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential and controlled conjugation to other molecules. The 12-carbon alkyl chain offers a flexible spacer, which is a critical attribute in the design of complex molecular architectures like PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₃₆N₂O₂[1][2]
Molecular Weight 300.48 g/mol [1][2][3]
CAS Number 109792-60-1[1][2][3]
Appearance Off-white to light yellow solid[1]
Purity 96.30% (by QNMR)[1]
Synonyms 1,12-Diaminododecane (B1677605), N-BOC protected[4]
tert-Butyl (12-aminododec-1-yl)carbamate[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-protection of 1,12-diaminododecane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is performed in a biphasic system to favor the formation of the mono-protected product.

Experimental Protocol: Mono-protection of 1,12-Diaminododecane

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • Dissolve 1,12-diaminododecane (1.0 g, approximately 5 mmol) in a mixture of dichloromethane (25 mL) and deionized water (25 mL).

  • Add a few pellets of sodium hydroxide to the vigorously stirred reaction mixture.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (500 mg, 2.3 mmol) in dichloromethane (10 mL).

  • Add the Boc₂O solution dropwise to the stirring diaminododecane solution over 5 minutes.

  • Allow the reaction to proceed for 1 hour, monitoring for completion by thin-layer chromatography (TLC) and mass spectrometry.

  • Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

  • Concentrate the organic layer under reduced pressure.

  • Dissolve the resulting crude material in hot acetonitrile and allow it to crystallize.

  • Collect the crystalline product by centrifugation or filtration and wash with cold acetonitrile.

  • Dry the final product under high vacuum.

Expected Yield:

  • Crystalline solid with a reported yield of up to 99%.[2]

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product diaminododecane 1,12-Diaminododecane reaction Biphasic Reaction (1 hour) diaminododecane->reaction boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->reaction dcm Dichloromethane dcm->reaction water Water water->reaction naoh Sodium Hydroxide naoh->reaction extraction Liquid-Liquid Extraction reaction->extraction concentration Concentration extraction->concentration crystallization Crystallization (Hot Acetonitrile) concentration->crystallization drying Drying crystallization->drying final_product This compound drying->final_product

Caption: Synthesis workflow for this compound.

Application in PROTAC Synthesis

The primary application of this compound is as a flexible alkyl linker in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[6][] The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[][8] Alkyl linkers like the C12 chain of this compound can enhance membrane permeability and bioavailability of the resulting PROTAC.[]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

G cluster_cellular Cellular Environment protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation degradation->protac Recycled amino_acids Recycled Amino Acids degradation->amino_acids

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step conjugation process. First, the free amine of the linker is coupled to a ligand for either the POI or the E3 ligase. Subsequently, the Boc protecting group is removed under acidic conditions to reveal a new primary amine, which is then conjugated to the second ligand.

Step 1: Conjugation to the First Ligand

The free primary amine of this compound can be conjugated to a carboxylic acid on the first ligand (either the POI binder or the E3 ligase binder) via standard amide bond formation protocols.

Materials:

  • This compound

  • Ligand 1 with a carboxylic acid functionality

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA)

Procedure:

  • Dissolve Ligand 1 in the chosen anhydrous solvent.

  • Add the coupling agents and stir for a few minutes to activate the carboxylic acid.

  • Add this compound and the tertiary amine base to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting Boc-protected intermediate by flash chromatography or preparative HPLC.

Step 2: Boc Deprotection

The Boc group is removed to expose the second primary amine for the next conjugation step.

Materials:

  • Boc-protected intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.

Step 3: Conjugation to the Second Ligand

The newly exposed amine is then coupled to the second ligand, which also possesses a carboxylic acid functionality.

Procedure:

  • Follow the same amide bond formation protocol as in Step 1, using the deprotected intermediate from Step 2 and Ligand 2.

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product linker This compound step1 Step 1: Amide Coupling linker->step1 ligand1 Ligand 1 (POI or E3 binder) ligand1->step1 ligand2 Ligand 2 (E3 or POI binder) step3 Step 3: Amide Coupling ligand2->step3 intermediate Boc-Linker-Ligand 1 step1->intermediate step2 Step 2: Boc Deprotection (TFA) intermediate->step2 deprotected H2N-Linker-Ligand 1 step2->deprotected deprotected->step3 final_protac Final PROTAC (Ligand 2-Linker-Ligand 1) step3->final_protac

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile bifunctional linker for novice and experienced researchers alike. Its straightforward synthesis and well-defined reactivity make it an excellent tool for constructing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge required to begin working with this compound, from its basic properties and synthesis to its application in the rational design of PROTACs. As with any chemical research, appropriate safety precautions and analytical characterization are paramount for successful and reproducible results.

References

The Strategic Application of the Boc Protecting Group in Linker Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of drug development and bioconjugation, the precise, controlled synthesis of complex molecules is paramount. Linker molecules, which serve to connect different molecular entities, are fundamental to the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] The strategic use of protecting groups is a cornerstone of this synthetic precision, and the tert-butyloxycarbonyl (Boc) group is a key player in this domain.

This technical guide provides a comprehensive overview of the Boc protecting group's role in linker synthesis. It details its chemical principles, applications, and the experimental protocols essential for its successful implementation.

Core Principles of the Boc Protecting Group in Linker Synthesis

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a linker molecule.[2] This protection is crucial for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with numerous synthetic steps.[2][4] Its most defining feature is its lability under acidic conditions, which allows for its facile removal to regenerate the free amine for subsequent conjugation steps.[2][]

Heterobifunctional linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[2] This architecture enables a controlled, stepwise assembly of complex biomolecules, thereby preventing undesirable side reactions.[2]

Data Presentation: Quantitative Analysis

The efficiency of Boc protection and deprotection is a critical factor influencing the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [2]

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temp3-12High
(Boc)₂O, PEG-400Room Temp0.5 - 2>90
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2High
4M HCl in DioxaneRoom Temp0.5 - 2High
50% TFA in DCMRoom Temp0.4>95

Table 2: Comparison of Boc and Fmoc Protecting Groups [2][][6]

FeatureBoc Protecting GroupFmoc Protecting Group
Deprotection Reagent Strong Acid (e.g., TFA, HCl)Base (e.g., 20% Piperidine (B6355638) in DMF)
Cleavage Chemistry Acid-labileBase-labile
Orthogonality Quasi-orthogonal with Bzl group (selectivity based on acid strength)Fully orthogonal with tBu group (acid vs. base cleavage)
Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met)Diketopiperazine formation, aspartimide formation, piperidine adducts
Compatibility Not suitable for acid-sensitive substratesWell-suited for acid-sensitive molecules

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected linkers.

Protocol 1: General Procedure for Boc Protection of a Terminal Amine on a PEG Linker[2]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (B109758) (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: General Procedure for Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)[2][7]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) relative to the DCM. For substrates sensitive to strong acid, starting with a lower concentration of TFA is recommended.[7]

  • If the substrate contains sensitive residues like tryptophan or methionine, add a scavenger such as TIS (2.5-5% v/v) to trap the tert-butyl cations generated during deprotection.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Selective Mono-Boc Protection of a Symmetric Diamine Linker[9][10]

Materials:

  • Diamine linker (e.g., ethylenediamine, cyclohexane-1,2-diamine)

  • Methanol (B129727), anhydrous

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0°C in a round-bottom flask.

  • Slowly add Me₃SiCl (1 equivalent) dropwise to the cooled solution to form the mono-hydrochloride salt in situ.

  • Allow the mixture to warm to room temperature.

  • Add water (1 mL), followed by a solution of (Boc)₂O (1 equivalent) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc protected diamine into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the pure mono-protected product.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9] The linker, often synthesized using Boc protection strategies, is a critical component that dictates the efficacy of the PROTAC.[1][10]

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Boc Protection and Deprotection Cycle

The following workflow illustrates the fundamental steps in the application of the Boc protecting group in linker synthesis.

Boc_Workflow start Start: Amine-Linker protect Boc Protection ((Boc)₂O, Base, DCM) start->protect protected_linker Boc-Protected Linker protect->protected_linker reaction Further Synthesis Steps (e.g., coupling to another moiety) protected_linker->reaction deprotect Boc Deprotection (TFA or HCl in DCM) reaction->deprotect final_linker Deprotected Linker (Free Amine) deprotect->final_linker conjugation Final Conjugation final_linker->conjugation end End: Final Bioconjugate conjugation->end

Caption: General workflow for linker synthesis using Boc protection.

Logical Relationship: Decision Tree for Choosing Between Boc and Fmoc Protection

The choice between Boc and Fmoc protecting groups is a critical decision in the design of a synthetic route. This diagram outlines the key considerations.

Boc_vs_Fmoc start Start: Choose an Amine Protecting Group q1 Is the substrate or other protecting groups acid-sensitive? start->q1 use_fmoc Use Fmoc Strategy q1->use_fmoc Yes q2 Is the substrate or other protecting groups base-sensitive? q1->q2 No use_boc Use Boc Strategy q2->use_boc Yes q3 Is the synthesis automated (SPPS)? q2->q3 No consider_fmoc Consider Fmoc (more common in modern automated synthesizers) q3->consider_fmoc Yes consider_boc Consider Boc (robust for certain sequences, potentially lower cost) q3->consider_boc No

Caption: Decision guide for selecting Boc versus Fmoc protection.

References

The 12-Carbon Alkyl Linker in PROTACs: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[][3]

This technical guide focuses on the distinct features of a 12-carbon (C12) alkyl linker in PROTAC design. As one of the longer flexible linkers utilized, the C12 alkyl chain imparts specific characteristics that can be leveraged to optimize PROTAC performance, particularly concerning membrane permeability and engagement of certain target proteins.

Core Principles of the Alkyl Linker in PROTACs

Alkyl linkers, composed of saturated hydrocarbon chains, are a fundamental class of linkers in PROTAC development.[4] Their primary role is to bridge the two ligands at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[] The length of the alkyl chain is a critical parameter that is empirically optimized for each target and E3 ligase pair.

Longer alkyl chains, such as the 12-carbon variant, generally increase the lipophilicity of the PROTAC molecule.[] This increased hydrophobicity can enhance passive diffusion across the cell membrane, a significant hurdle for these often large molecules.[6][7] However, this must be balanced against potential decreases in aqueous solubility and an increased risk of non-specific binding.[4][]

Key Features of a 12-Carbon Alkyl Linker

A 12-carbon alkyl linker occupies a specific space in the PROTAC design landscape, offering a unique set of advantages and challenges:

  • Enhanced Lipophilicity and Membrane Permeability: The extended hydrocarbon chain significantly increases the lipophilicity of the PROTAC. This is often advantageous for improving passive permeability across the lipid bilayer of cell membranes, leading to better cellular uptake and bioavailability.[] Studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their more hydrophilic polyethylene (B3416737) glycol (PEG) counterparts in membrane permeability assays.[]

  • Extended Reach and Flexibility: A C12 linker provides a substantial end-to-end distance, offering the flexibility to connect warheads and E3 ligase ligands that are sterically demanding or have distant binding pockets. This extended reach can be crucial for enabling productive ternary complex formation where shorter linkers fail.[3] However, excessive flexibility can sometimes be detrimental, leading to unproductive binding modes.

  • Impact on Ternary Complex Geometry: The length of the linker dictates the possible orientations of the POI and E3 ligase within the ternary complex. For some protein pairs, a longer linker like the C12 variant is necessary to achieve the correct geometry for efficient ubiquitination.[3] Conversely, for other pairs, a shorter linker may be optimal.

  • Metabolic Stability: Alkyl chains are generally more metabolically stable than linkers containing heteroatoms like ethers (found in PEG linkers), which can be susceptible to enzymatic cleavage.[] This can translate to a longer half-life and improved pharmacokinetic profile in vivo.

  • Solubility Considerations: A significant drawback of long alkyl linkers is the potential for reduced aqueous solubility.[4] This can be a limiting factor for drug development and may necessitate the incorporation of solubilizing groups elsewhere in the PROTAC molecule.

Quantitative Data on PROTACs with Alkyl Linkers

The following table summarizes representative data for PROTACs, highlighting the impact of linker composition and length on their degradation efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTAC NameTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
dBET1 BRD4CRBNAlkyl4~18>95[8]
dBET6 BRD4CRBNAlkyl8<1>95[8]
TBK1 Degrader TBK1VHLAlkyl/Ether<12Inactive-[3][9]
TBK1 Degrader TBK1VHLAlkyl/Ether21396[3]
ERα Degrader ERα-PEG12Active-[10]
ERα Degrader ERα-PEG16More Potent-[10]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The characterization of PROTACs, including those with a 12-carbon alkyl linker, involves a series of key experiments to determine their efficacy and mechanism of action.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein upon treatment with the PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Densitometry analysis is used to quantify the protein bands and determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)
  • Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Methodology:

    • Reagents: Purified recombinant target protein, E3 ligase complex (e.g., VHL or Cereblon), and fluorescently labeled antibodies or binding partners.

    • Assay Setup: In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.

    • Detection: Add fluorescently labeled detection reagents (e.g., a terbium-labeled antibody against one protein and a fluorescein-labeled antibody against the other).

    • Measurement: Read the plate on a TR-FRET-compatible reader. The energy transfer from the donor (terbium) to the acceptor (fluorescein) will only occur when the two proteins are in close proximity, indicating ternary complex formation.[1]

Cell Permeability Assay (e.g., PAMPA)
  • Objective: To assess the ability of the PROTAC to passively diffuse across a synthetic membrane, mimicking the intestinal barrier.

  • Methodology:

    • Plate Setup: A donor plate containing the PROTAC solution and an acceptor plate with a synthetic membrane coated with a lipid solution are used.

    • Incubation: The donor plate is placed on top of the acceptor plate, and the system is incubated.

    • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (C12 Alkyl Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of a PROTAC with a 12-carbon alkyl linker.

PROTAC_Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (with C12 Alkyl Linker) Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Permeability Permeability Assay (PAMPA) Ternary_Complex_Assay->Permeability Degradation_Assay Protein Degradation (Western Blot) Permeability->Degradation_Assay Viability Cell Viability Assay Degradation_Assay->Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The 12-carbon alkyl linker is a valuable tool in the PROTAC design toolbox, offering a strategic approach to enhancing cell permeability and spanning larger distances between a target protein and an E3 ligase. Its increased lipophilicity and metabolic stability can lead to improved cellular activity and pharmacokinetic properties. However, the potential for decreased solubility necessitates a careful balancing of the overall physicochemical properties of the PROTAC. The optimal linker is ultimately determined empirically, and the C12 alkyl chain represents a key variant to be explored in the rational design of novel protein degraders.

References

An In-depth Technical Guide to Boc-NH-C12-NH2: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C12-NH2, chemically known as tert-butyl (12-aminododecyl)carbamate, is a bifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in the broader context of PROTAC-mediated protein degradation.

Core Properties of this compound

This compound is an aliphatic linker characterized by a 12-carbon alkyl chain, providing a flexible and hydrophobic spacer. One terminus features a primary amine (NH2), which is readily available for conjugation, while the other end is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be selectively removed under acidic conditions to reveal a second primary amine, allowing for sequential and controlled conjugation reactions.

Quantitative Data
PropertyValueSource(s)
CAS Number 109792-60-1[1][2]
Molecular Formula C17H36N2O2[1][2]
Molecular Weight 300.48 g/mol (also cited as 300.5 g/mol )[1][2]
Appearance Solid[3]
Storage -20°C[3]
XLogP3 4.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 13[1]

Role in PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile building block for the linker component. The 12-carbon chain offers a significant degree of spatial separation, which can be critical for the effective formation of a ternary complex between the POI and the E3 ligase.

The formation of this ternary complex is the crucial first step in the PROTAC mechanism of action. By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and targeted for degradation by the 26S proteasome, effectively eliminating the protein from the cell.[4]

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome pathway, which is hijacked by PROTACs to induce targeted protein degradation.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Binding Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Binding Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation ATP ATP ATP->E1 Activation

Caption: The Ubiquitin-Proteasome Pathway Hijacked by a PROTAC.

Experimental Protocols

The use of this compound in PROTAC synthesis involves two key chemical transformations: the coupling of the free amine to a carboxylic acid and the deprotection of the Boc group to reveal the second amine for further conjugation.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the free primary amine of this compound to a molecule containing a carboxylic acid, such as a protein of interest ligand.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., POI ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions of mild acid (e.g., 5% citric acid), mild base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free primary amine, which can then be coupled to a second molecule, such as an E3 ligase ligand.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

Procedure using TFA:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a reaction vessel.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (10-20 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Procedure using HCl in 1,4-Dioxane:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent or directly in 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be precipitated as the hydrochloride salt by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker is a modular process. The following diagram illustrates a typical experimental workflow.

PROTAC_Synthesis_Workflow Start Start POI_Ligand POI Ligand (with COOH) Start->POI_Ligand Linker This compound Start->Linker Coupling1 Amide Coupling (Protocol 1) POI_Ligand->Coupling1 Linker->Coupling1 Intermediate POI-Linker-Boc Coupling1->Intermediate Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Intermediate_NH2 POI-Linker-NH2 Deprotection->Intermediate_NH2 Coupling2 Amide Coupling Intermediate_NH2->Coupling2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Coupling2 PROTAC Final PROTAC (POI-Linker-E3) Coupling2->PROTAC Purification Purification & Characterization PROTAC->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its 12-carbon chain provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between a target protein and an E3 ligase, leading to targeted protein degradation. The straightforward and well-established protocols for its conjugation and deprotection make it an accessible tool for researchers in the field of chemical biology and drug discovery. As the development of PROTACs continues to advance, the strategic use of linkers like this compound will remain a critical aspect of designing potent and selective protein degraders.

References

Applications of Long-Chain Alkyl Diamines in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkyl diamines are versatile bifunctional linkers that play a crucial role in the field of bioconjugation. Their aliphatic chains of varying lengths, capped with reactive amine groups, provide a modular scaffold for covalently connecting biomolecules to other moieties, such as therapeutic payloads, imaging agents, or solid supports. In recent years, their application has become particularly prominent in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), where the linker's properties are paramount to the overall efficacy and safety of the bioconjugate.

This technical guide provides a comprehensive overview of the core applications of long-chain alkyl diamines in bioconjugation. It delves into their impact on the physicochemical properties of bioconjugates, offers detailed experimental protocols for their use, and presents quantitative data to inform rational design strategies.

Core Concepts: The Role of Long-Chain Alkyl Diamine Linkers

Long-chain alkyl diamines serve as spacers that connect a targeting moiety, such as a monoclonal antibody, to a functional molecule. The length of the alkyl chain is a critical design parameter that can significantly influence the properties of the resulting bioconjugate.

Key Functions and Attributes:

  • Spatial Orientation: The extended alkyl chain provides distance between the biomolecule and the conjugated payload, which can be crucial for maintaining the biological activity of the protein and allowing the payload to interact with its target without steric hindrance.

  • Hydrophobicity/Hydrophilicity Balance: While the alkyl chain itself is hydrophobic, the terminal amine groups can be modified with hydrophilic entities like polyethylene (B3416737) glycol (PEG) to enhance the overall solubility and reduce aggregation of the bioconjugate, particularly when dealing with hydrophobic payloads.[1]

  • Modulation of Pharmacokinetics: The linker's length and composition can influence the pharmacokinetic (PK) profile of the bioconjugate, affecting its circulation half-life, distribution, and clearance.[2][3]

  • Versatile Conjugation Chemistry: The primary amine groups at each end of the chain serve as reactive handles for a variety of conjugation strategies, allowing for the attachment of different molecules through stable amide, urea, or other covalent bonds.

Data Presentation: Quantitative Impact of Linker Properties

The choice of a long-chain alkyl diamine linker and its specific length has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of Alkyl Chain Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

PayloadLinker TypeAlkyl Chain LengthTarget Cell LineIC50 (nM)Reference
Monomethyl Auristatin E (MMAE)Val-Cit-PAB-DiamineC8Jeko-11.5[4]
Monomethyl Auristatin E (MMAE)Val-Cit-PAB-DiamineC12Jeko-10.8[4]
Maytansinoid (DM1)Thioether-DiamineC6BT-4740.066[5]
Maytansinoid (DM1)Thioether-DiamineC10BT-4740.045[5]

Table 2: Influence of Linker Composition on Drug-to-Antibody Ratio (DAR) and Aggregation

AntibodyLinker TypePaylodAverage DARAggregation (%)Reference
TrastuzumabMaleimide-Diamine-PEG4MMAE3.8< 2[1]
TrastuzumabMaleimide-Diamine-PEG8MMAE3.9< 1.5[1]
TrastuzumabMaleimide-Diamine-PEG12MMAE3.7< 1[1]

Table 3: Effect of Linker Length on Pharmacokinetic (PK) Parameters of ADCs in Rats

ADCLinker Alkyl Chain LengthClearance (mL/day/kg)Half-life (t½, days)Reference
Anti-CD22-MMAEC815.44.2[6]
Anti-CD22-MMAEC1212.15.8[6]
Anti-HER2-DM1C618.23.9[2]
Anti-HER2-DM1C1014.55.1[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of long-chain alkyl diamines in bioconjugation.

Protocol 1: Synthesis of a Bifunctional Long-Chain Alkyl Diamine Linker

This protocol describes the synthesis of a heterobifunctional linker with a maleimide (B117702) group at one end and a protected amine at the other, using a C12 alkyl diamine as the starting material.

Materials:

Procedure:

  • Mono-Boc Protection of 1,12-Diaminododecane:

    • Dissolve 1,12-diaminododecane (1 equivalent) in DCM.

    • Slowly add a solution of (Boc)2O (0.95 equivalents) in DCM at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the mono-Boc-protected diamine by silica gel column chromatography.

  • Synthesis of the Maleimide Moiety:

    • Dissolve the purified mono-Boc-protected 1,12-diaminododecane (1 equivalent) and maleic anhydride (1.1 equivalents) in DMF.

    • Stir the mixture at room temperature for 4 hours to form the maleamic acid intermediate.

    • Add acetic anhydride (3 equivalents) and sodium acetate (0.5 equivalents).

    • Heat the reaction mixture to 60°C for 2 hours to effect cyclization to the maleimide.

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final Boc-protected maleimide linker by silica gel column chromatography.

  • Deprotection (if necessary for subsequent steps):

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine for further conjugation.

Protocol 2: Antibody-Drug Conjugation using a Long-Chain Diamine Linker

This protocol outlines the conjugation of a cytotoxic payload (e.g., MMAE) to a monoclonal antibody via a pre-synthesized long-chain alkyl diamine linker containing a maleimide group. This procedure is based on the conjugation to cysteine residues of the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Long-chain alkyl diamine-maleimide-payload construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • PD-10 desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP by passing the solution through a PD-10 desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Dissolve the long-chain alkyl diamine-maleimide-payload construct in DMSO to prepare a 10 mM stock solution.

    • Immediately after antibody reduction and purification, add the payload-linker solution to the reduced antibody. A typical molar ratio is 5-10 moles of payload-linker per mole of antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight.

  • Purification of the ADC:

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the payload-linker.

    • Purify the ADC from unreacted payload-linker and other small molecules using a PD-10 desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a formulation buffer (e.g., PBS).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol describes a common method for determining the average DAR of an ADC.[][8][9]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) will elute at different retention times due to increasing hydrophobicity with higher DAR.

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of species n * n) / Total Peak Area] where 'n' is the number of drugs conjugated to the antibody for that species.

Mandatory Visualizations

Signaling Pathway for MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Once released inside the target cell, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[10][11][12] The following diagram illustrates the key steps in this signaling pathway.

MMAE_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis & Lysosomal Trafficking cluster_cytoplasm Cytoplasm ADC ADC (Long-Chain Alkyl Diamine Linker) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage & Payload Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Caspase Caspase Activation G2M_Arrest->Apoptosis_Caspase Induction Apoptosis Apoptosis Apoptosis_Caspase->Apoptosis

Caption: Signaling pathway of an MMAE-containing ADC leading to apoptosis.

Experimental Workflow for ADC Development and Evaluation

The development of an effective ADC involves a multi-step process, from initial conjugation to in vivo efficacy studies. The following workflow diagram outlines the key stages.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (Long-Chain Alkyl Diamine) Conjugation Conjugation Linker_Synth->Conjugation Payload_Activation Payload Activation Payload_Activation->Conjugation Antibody_Prep Antibody Preparation (e.g., Reduction) Antibody_Prep->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Binding_Assay Antigen Binding Assay (ELISA/SPR) Purity_Analysis->Binding_Assay Cytotoxicity Cytotoxicity Assay (IC50 Determination) Binding_Assay->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability Internalization_Assay Internalization Assay Stability->Internalization_Assay PK_Study Pharmacokinetic (PK) Study Internalization_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: General workflow for the development and evaluation of an ADC.

Conclusion

Long-chain alkyl diamines are indispensable tools in modern bioconjugation, offering a high degree of modularity and control over the properties of the final bioconjugate. As demonstrated in this guide, the length and composition of these linkers have a profound and quantifiable impact on the stability, solubility, pharmacokinetics, and in vitro and in vivo efficacy of complex biologics like ADCs. The provided experimental protocols offer a starting point for the rational design and synthesis of novel bioconjugates, while the workflow and pathway diagrams provide a conceptual framework for their development and mechanism of action. As the field of targeted therapeutics continues to evolve, the strategic use of well-characterized linkers, including long-chain alkyl diamines, will remain a cornerstone of successful drug development.

References

Theoretical Modeling of PROTACs Featuring the Boc-NH-C12-NH2 Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

This technical guide focuses on the theoretical modeling of PROTACs that incorporate the Boc-NH-C12-NH2 linker, a commercially available, flexible, long-chain alkyl linker. The 12-carbon chain of this linker provides significant conformational flexibility, which can be advantageous for spanning the distance between the POI and E3 ligase binding sites and for optimizing the geometry of the ternary complex. However, this flexibility also presents challenges for computational modeling. This guide will provide an overview of the key considerations and methodologies for the theoretical modeling of these specific PROTACs.

The Role of the this compound Linker in PROTAC Design

The this compound linker is an alkyl-based linker that can be used in the synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines allows for a stepwise and controlled synthesis strategy. The 12-carbon alkyl chain offers a significant degree of conformational freedom, which can be both a benefit and a drawback in PROTAC design.

Advantages of a Long, Flexible Linker:

  • Spanning Diverse Distances: The extended nature of the C12 linker can accommodate a wide range of distances and orientations between the POI and E3 ligase binding pockets.

  • Facilitating Ternary Complex Formation: The flexibility allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex geometry.

Challenges Associated with a Long, Flexible Linker:

  • Entropic Penalties: The high degree of conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing the overall binding affinity.

  • Computational Complexity: Accurately sampling the vast conformational space of a long, flexible linker is a major challenge for computational modeling techniques.

  • Physicochemical Properties: Long alkyl chains can increase the lipophilicity of the PROTAC, potentially impacting its solubility, cell permeability, and other pharmacokinetic properties.

Theoretical Modeling Workflow for this compound Containing PROTACs

A robust computational workflow is essential for the rational design and optimization of PROTACs containing a flexible linker like this compound. The following workflow outlines the key steps involved in the theoretical modeling of such PROTACs.

PROTAC_Modeling_Workflow cluster_prep 1. System Preparation cluster_docking 2. Ternary Complex Modeling cluster_simulation 3. Refinement and Analysis cluster_validation 4. Experimental Validation PDB_POI Obtain POI Structure (PDB or Homology Model) Ligand_POI Prepare POI Ligand (Warhead) PDB_POI->Ligand_POI Protein_Docking Protein-Protein Docking (POI + E3 Ligase) PDB_POI->Protein_Docking PDB_E3 Obtain E3 Ligase Structure (PDB or Homology Model) Ligand_E3 Prepare E3 Ligase Ligand (e.g., for VHL, CRBN) PDB_E3->Ligand_E3 PDB_E3->Protein_Docking Linker Build this compound Linker and Attach to Ligands Ligand_POI->Linker Ligand_E3->Linker PROTAC_Docking PROTAC Docking into Binary Complexes Linker->PROTAC_Docking Ternary_Assembly Assemble Ternary Complex (POI-PROTAC-E3) Protein_Docking->Ternary_Assembly PROTAC_Docking->Ternary_Assembly MD_Simulation Molecular Dynamics (MD) Simulations Ternary_Assembly->MD_Simulation Binding_Energy Binding Free Energy Calculations (e.g., MM/GBSA) MD_Simulation->Binding_Energy Conformational_Analysis Conformational Analysis of the Linker MD_Simulation->Conformational_Analysis Synthesis PROTAC Synthesis Binding_Energy->Synthesis Conformational_Analysis->Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical_Assays Degradation_Assays Cellular Degradation Assays (Western Blot, DC50/Dmax) Biophysical_Assays->Degradation_Assays

Figure 1: A generalized workflow for the theoretical modeling and experimental validation of PROTACs.

Experimental Protocols for Key Computational Experiments

Detailed methodologies are crucial for obtaining reliable and reproducible results from computational modeling. Below are generalized protocols for molecular docking and molecular dynamics simulations, which are central to the theoretical modeling of PROTACs.

Molecular Docking of the Ternary Complex

Objective: To predict the binding mode of the PROTAC within the POI and E3 ligase binding pockets and to generate initial models of the ternary complex.

Protocol:

  • Preparation of Protein Structures:

    • Obtain the crystal structures of the POI and the E3 ligase (e.g., VHL or CRBN complex) from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be generated.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.

    • Minimize the energy of the protein structures to relieve any steric clashes.

  • Preparation of the PROTAC Structure:

    • Build the 3D structure of the PROTAC molecule containing the this compound linker using a molecular modeling software.

    • Generate multiple low-energy conformers of the PROTAC, paying particular attention to the flexible C12 linker.

    • Assign partial charges to the atoms of the PROTAC using a suitable force field.

  • Protein-Protein Docking (Optional but Recommended):

    • Perform protein-protein docking between the POI and the E3 ligase to identify potential interaction interfaces. This can help to guide the subsequent PROTAC docking.

  • PROTAC Docking:

    • Define the binding sites on the POI and E3 ligase based on the known binding modes of their respective ligands.

    • Perform flexible docking of the PROTAC into the binding sites of both proteins simultaneously, or sequentially dock the two ends of the PROTAC into their respective pockets.

    • Utilize a docking program that can handle the high flexibility of the C12 linker.

    • Cluster the resulting docking poses based on their root-mean-square deviation (RMSD) and binding energies.

  • Analysis of Docking Results:

    • Visually inspect the top-ranked docking poses to ensure that the warhead and the E3 ligase ligand are making appropriate interactions within their respective binding sites.

    • Analyze the conformation of the linker and its interactions with the surrounding protein residues.

    • Select the most promising ternary complex models for further refinement with molecular dynamics simulations.

Molecular Dynamics (MD) Simulations of the Ternary Complex

Objective: To assess the stability of the predicted ternary complex, analyze the conformational dynamics of the flexible C12 linker, and calculate the binding free energy.

Protocol:

  • System Setup:

    • Select a promising ternary complex model from the molecular docking step.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water model).

    • Add counter-ions to neutralize the system.

    • Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the PROTAC molecule.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

    • Perform a subsequent equilibration run under constant pressure (NPT) conditions to allow the system density to relax.

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space of the flexible linker.

  • Trajectory Analysis:

    • Calculate the RMSD of the protein backbone atoms to assess the stability of the ternary complex over the course of the simulation.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

    • Perform a detailed conformational analysis of the C12 linker to identify the most populated conformations.

    • Analyze the protein-protein and protein-PROTAC interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ternary complex.

  • Binding Free Energy Calculations:

    • Use methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of the PROTAC to the POI and E3 ligase.

Data Presentation

While specific quantitative data for a PROTAC containing the exact this compound linker is not publicly available in the searched literature, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Physicochemical Properties of a Hypothetical this compound PROTAC

PropertyValueMethod
Molecular Weight ( g/mol )Calculated
cLogPCalculated
Topological Polar Surface Area (Ų)Calculated
Aqueous Solubility (µM)Experimental
Cell Permeability (Papp, cm/s)Experimental (e.g., PAMPA)

Table 2: In Vitro Biological Activity of a Hypothetical this compound PROTAC

ParameterValue (nM)Assay
POI Binding Affinity (Kd)SPR or ITC
E3 Ligase Binding Affinity (Kd)SPR or ITC
Ternary Complex Formation (Kd)SPR or ITC
DC50 (Degradation)Western Blot or In-Cell Assay
Dmax (%)Western Blot or In-Cell Assay

Signaling Pathway Visualization

The specific signaling pathway affected by a PROTAC is dependent on the target protein being degraded. For instance, if a PROTAC targets a kinase involved in a cancer signaling pathway, its degradation would be expected to downregulate that pathway. The following is a hypothetical example of a signaling pathway that could be modulated by a PROTAC targeting a generic "Oncogenic Kinase".

Signaling_Pathway cluster_pathway Oncogenic Signaling Pathway cluster_protac PROTAC Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates Oncogenic_Kinase Oncogenic Kinase (Target POI) Receptor->Oncogenic_Kinase Phosphorylates Downstream_Effector Downstream Effector Oncogenic_Kinase->Downstream_Effector Activates Cell_Proliferation Cell Proliferation & Survival Proteasome Proteasome Oncogenic_Kinase->Proteasome Degradation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Transcription_Factor->Cell_Proliferation Promotes PROTAC PROTAC (this compound linker) PROTAC->Oncogenic_Kinase Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Oncogenic_Kinase Ubiquitinates

Figure 2: Hypothetical signaling pathway modulated by a PROTAC targeting an oncogenic kinase.

Conclusion

The theoretical modeling of PROTACs containing the flexible this compound linker requires a multi-faceted computational approach. While the long alkyl chain presents challenges in terms of conformational sampling and potential impacts on physicochemical properties, it also offers the advantage of spanning diverse distances between the target protein and the E3 ligase. A rigorous workflow that combines molecular docking, extensive molecular dynamics simulations, and binding free energy calculations is essential for gaining insights into the behavior of these complex molecules. The computational predictions should always be validated through experimental studies to confirm the formation of the ternary complex and the degradation of the target protein. As more data on PROTACs with long, flexible linkers become available, the accuracy and predictive power of these theoretical models will continue to improve, further accelerating the design of novel and effective protein degraders.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of N-Boc-1,12-diaminododecane (Boc-NH-C12-NH2), a commonly used bifunctional linker in various chemical and pharmaceutical applications, including Proteolysis Targeting Chimeras (PROTACs).[1][2]

Synthesis of N-Boc-1,12-diaminododecane

The selective mono-protection of 1,12-diaminododecane (B1677605) is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a biphasic solvent system. The use of a stoichiometric amount of (Boc)₂O relative to the desired mono-protected product is crucial to minimize the formation of the di-protected byproduct.

Reaction Scheme:

H₂N-(CH₂)₁₂-NH₂ + (Boc)₂O → Boc-NH-(CH₂)₁₂-NH₂ + H₂N-(CH₂)₁₂-NH-Boc (major) + Boc-NH-(CH₂)₁₂-NH-Boc

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 1,12-diaminododecane in a mixture of 25 mL of dichloromethane and 25 mL of water.

  • Add two pellets of sodium hydroxide to the vigorously stirred biphasic mixture.

  • In a separate beaker, dissolve 500 mg of di-tert-butyl dicarbonate in 10 mL of dichloromethane.

  • Add the di-tert-butyl dicarbonate solution dropwise to the stirring reaction mixture over 5 minutes.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) and/or mass spectrometry.

  • Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification is critical to isolate the mono-Boc-protected diamine from unreacted starting material and the di-Boc-protected byproduct. Two common methods are acid-base extraction and crystallization. Column chromatography is also a viable, albeit potentially more challenging, option.[4][5]

Purification by Acid-Base Extraction

This method leverages the basicity of the free amine group on the desired mono-protected product and the unreacted diamine.[4]

Procedure:

  • Dissolve the crude product in an organic solvent like dichloromethane.

  • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The mono-Boc-protected product and any unreacted diamine will move to the aqueous layer as their protonated salts, while the neutral di-Boc-protected byproduct remains in the organic layer.

  • Separate the aqueous layer and wash it with an organic solvent (e.g., diethyl ether) to remove any residual di-Boc byproduct.

  • Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6 M NaOH) to deprotonate the desired product and any remaining diamine.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Purification by Crystallization

Crystallization is an effective method for obtaining high-purity solid material.[3][6]

Procedure:

  • Take the crude product obtained from the synthesis.

  • Dissolve the crude material in a minimal amount of hot acetonitrile.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystalline material by centrifugation or filtration.

  • Wash the crystals with cold acetonitrile.

  • Dry the purified product under high vacuum.

Purification by Column Chromatography

Silica gel column chromatography can be used to purify mono-Boc-protected diamines.[4][7] The polarity of the eluent is critical for separating the mono-Boc product from the di-Boc byproduct and the unreacted diamine.

General Guidance:

  • Stationary Phase: Silica gel.[8]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often required. A common starting eluent system could be 95:5 dichloromethane:methanol, with the polarity gradually increased.[8] It is advisable to first determine the optimal solvent system using TLC.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material1,12-Diaminododecane[3]
ReagentDi-tert-butyl dicarbonate[3]
SolventDichloromethane/Water[3]
BaseSodium Hydroxide[3]
Reaction Time1 hour[3]
Purification MethodCrystallization (Acetonitrile)[3]
Yield99%[3]
Product PurityVerified by TLC and MS[3]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflow, as well as the logic for the acid-base extraction purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolve Diamine Dissolve 1,12-Diaminododecane in DCM/H2O with NaOH Prepare Boc Anhydride Prepare (Boc)2O in DCM Reaction Combine and React (1 hour) Prepare Boc Anhydride->Reaction Workup Separate Organic Layer Reaction->Workup Dry and Concentrate Dry and Concentrate to get Crude Product Workup->Dry and Concentrate Purification_Choice Choose Purification Method Dry and Concentrate->Purification_Choice Crystallization Crystallization (Acetonitrile) Purification_Choice->Crystallization Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Pure_Product Pure this compound Crystallization->Pure_Product Acid_Base_Extraction->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction_Logic Crude_Product Crude Product in Organic Solvent Acid_Extraction Extract with Aqueous Acid (e.g., HCl) Crude_Product->Acid_Extraction Organic_Layer_1 Organic Layer: Di-Boc Byproduct Acid_Extraction->Organic_Layer_1 Separation Aqueous_Layer_1 Aqueous Layer: Mono-Boc Product (salt) Unreacted Diamine (salt) Acid_Extraction->Aqueous_Layer_1 Basification Basify Aqueous Layer (e.g., NaOH, pH > 12) Aqueous_Layer_1->Basification Organic_Extraction Extract with Organic Solvent Basification->Organic_Extraction Organic_Layer_2 Combined Organic Layers: Pure Mono-Boc Product Organic_Extraction->Organic_Layer_2 Separation Aqueous_Waste Aqueous Waste Organic_Extraction->Aqueous_Waste Final_Product Dry and Concentrate to obtain Pure Product Organic_Layer_2->Final_Product

References

Step-by-Step Guide to Boc-NH-C12-NH2 Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of Boc-NH-C12-NH2, a bifunctional linker commonly employed in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein cover the covalent attachment of the terminal primary amine of the linker to a molecule of interest, typically via amide bond formation with a carboxylic acid. Subsequent deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a terminal amine for further functionalization is also described.

Introduction

This compound is a valuable tool in bioconjugation and drug discovery. Its design features a 12-carbon aliphatic chain that provides spacing between conjugated molecules, and two terminal amine groups. One amine is free and available for immediate conjugation, while the other is protected by a Boc group. This orthogonal protecting group strategy allows for a stepwise and controlled synthesis of complex biomolecules. The Boc group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to yield a free amine.[1] This dual functionality makes it an ideal linker for applications requiring sequential conjugation steps, such as in the synthesis of PROTACs where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.[2]

Conjugation of this compound to Carboxylic Acids

The most common method for conjugating the primary amine of this compound is through the formation of a stable amide bond with a carboxylic acid-containing molecule. This is typically achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide, to form a highly reactive intermediate that is then readily attacked by the amine.

Protocol 1: EDC/NHS-Mediated Amide Bond Formation

This protocol describes the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with the primary amine of this compound.

Experimental Workflow:

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis A Dissolve Carboxylic Acid in Activation Buffer B Add EDC and Sulfo-NHS A->B C Incubate for 15-30 min at Room Temperature B->C E Mix Activated Carboxylic Acid with Linker Solution C->E D Dissolve this compound in Conjugation Buffer D->E F Incubate for 1-2 hours at Room Temperature E->F G Quench Reaction (Optional) F->G H Purify Conjugate (e.g., HPLC) G->H I Analyze Product (LC-MS, NMR) H->I

Caption: Workflow for EDC/NHS-mediated conjugation.

Materials:

  • Molecule of interest containing a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Reverse-Phase HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Dissolve Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer to the desired concentration.

    • Dissolve this compound in a minimal amount of DMF or DMSO, and then dilute with Conjugation Buffer.

  • Activate Carboxyl Groups:

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS) to the carboxylic acid solution.

    • Stir the mixture for 15-30 minutes at room temperature to form the active NHS ester.[3]

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quench Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials, coupling reagents, and byproducts.[3]

  • Analysis:

    • Confirm the identity and purity of the Boc-NH-C12-NH-conjugate using LC-MS and NMR.

Quantitative Data Summary:

ParameterRecommended ConditionNotes
Activation pH 4.7 - 6.0EDC-mediated activation is most efficient under acidic conditions. Use a non-amine, non-carboxylate buffer like MES.[3]
Conjugation pH 7.2 - 8.5The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH to ensure the amine is deprotonated.[3][4]
Molar Ratio (EDC:NHS:Carboxylic Acid) 1.5 : 1.5 : 1A slight excess of coupling reagents ensures efficient activation of the carboxylic acid.
Molar Ratio (Activated Molecule:this compound) 1:1 to 1:5The optimal ratio should be determined empirically, but a slight excess of the amine linker can drive the reaction to completion.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature. For sensitive molecules, the reaction can be performed at 4°C.
Reaction Time Activation: 15-30 minutes; Conjugation: 1-2 hours to overnightReaction progress can be monitored by LC-MS or TLC to determine the optimal time.

Deprotection of the Boc Group

Once the initial conjugation is complete and the product is purified, the Boc protecting group can be removed to expose the second primary amine for further functionalization. This is typically achieved under acidic conditions.

Protocol 2: Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection

Deprotection Workflow:

G A Dissolve Purified Conjugate in Anhydrous DCM B Cool to 0°C A->B C Slowly Add Trifluoroacetic Acid (TFA) B->C D Stir at 0°C then Warm to RT C->D E Monitor Reaction by LC-MS or TLC D->E F Remove Solvent and Excess TFA E->F G Basic Work-up (Optional) to obtain free amine F->G H Purify Final Deprotected Conjugate G->H

Caption: Workflow for TFA-mediated Boc deprotection.

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for work-up)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • Ensure the purified Boc-protected conjugate is completely dry (e.g., by lyophilization).

    • Dissolve the dry conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]

    • Monitor the completion of the reaction by LC-MS or TLC.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected conjugate.[1]

  • Purification:

    • If necessary, purify the final deprotected product using an appropriate chromatographic method.

Quantitative Data Summary:

ParameterRecommended ConditionNotes
Solvent Anhydrous Dichloromethane (DCM)The reaction should be performed under anhydrous conditions to prevent side reactions.
Deprotecting Agent Trifluoroacetic Acid (TFA)A strong acid is required to cleave the Boc group.
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the stability of the conjugate.
Reaction Temperature 0°C to Room TemperatureStarting at a lower temperature helps to control the reaction.
Reaction Time 1-3 hoursThe reaction is typically rapid and should be monitored for completion.

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of PROTACs. The general strategy involves the sequential conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC Synthesis Logical Flow:

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Target Protein Ligand (with -COOH) C Boc-protected Intermediate A->C B This compound B->C D Amine-exposed Intermediate C->D F Final PROTAC Molecule D->F E E3 Ligase Ligand (with activated -COOH) E->F

Caption: Logical flow for PROTAC synthesis using this compound.

This stepwise approach, enabled by the Boc protecting group on the C12 linker, allows for the controlled and efficient synthesis of bifunctional PROTAC molecules designed to induce the targeted degradation of specific proteins.

References

Application Notes and Protocols for the Deprotection of Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides, natural products, and pharmaceuticals. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-(tert-butoxycarbonyl)-1,12-diaminododecane (Boc-NH-C12-NH2), a linear aliphatic diamine with a long carbon chain, which finds applications in areas such as drug delivery, polymer chemistry, and materials science.

The selective removal of the Boc group to liberate the free amine, 1,12-diaminododecane (B1677605), is a critical step in the synthetic routes employing this building block. These notes outline and compare various deprotection methodologies, including acidic, thermal, and catalytic approaches, to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Deprotection Methodologies

The deprotection of this compound can be achieved through several methods, each with its own set of advantages and considerations regarding reaction time, temperature, reagent toxicity, and functional group compatibility. The most common approaches are acidic hydrolysis, followed by thermal and catalytic methods.

Summary of Boc-Deprotection Methods for this compound
MethodReagents/ConditionsSolventTypical Reaction TimeTypical Yield (%)Key Considerations
Acidic Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hours>95%Highly effective and fast. TFA is corrosive and requires careful handling. Work-up involves neutralization.
Hydrochloric Acid (HCl)Dioxane, Methanol (B129727), or Ethyl Acetate (B1210297)1 - 12 hours>90%Common and cost-effective. Formation of the hydrochloride salt can aid in purification.
Thermal Deprotection High Temperature (e.g., 150-230 °C)High-boiling solvents (e.g., TFE, HFIP, Methanol in flow)30 - 60 minutesVariable, can be high (>90%)"Green" alternative avoiding strong acids. Requires high temperatures which may not be suitable for all substrates.[1]
Catalytic Deprotection Dawson heteropolyacidDichloromethane (DCM)~20 minutesHigh (>92%)Mild conditions, catalyst is recoverable and reusable.[2]
Iron(III) Chloride (FeCl3)AcetonitrileVariableHighSustainable and inexpensive catalyst.[3]

Note: The yields and reaction times are general ranges and can vary depending on the specific reaction scale and conditions.

Experimental Protocols

Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is one of the most common and efficient methods for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-50 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude 1,12-diaminododecane.

  • Purify the product by column chromatography or crystallization if necessary.

Acidic Deprotection using Hydrochloric Acid (HCl)

This method provides the product as its hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453) (or other suitable solvent like methanol or ethyl acetate)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the 1,12-diaminododecane dihydrochloride (B599025) salt may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation. Collect the solid as described above.

  • The free diamine can be obtained by neutralizing the hydrochloride salt with a base.

Thermal Deprotection

This method avoids the use of strong acids and is considered a greener alternative. It is often performed in high-boiling point solvents or in a continuous flow reactor.[1]

Materials:

  • This compound

  • High-boiling point solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)[4]

  • Heating apparatus (e.g., oil bath or microwave reactor)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound in a suitable high-boiling solvent (e.g., TFE or HFIP).

  • Heat the solution to a high temperature (typically 150-230 °C) and monitor the reaction by TLC or LC-MS.[1]

  • Reaction times can vary from 30 minutes to several hours depending on the temperature and solvent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude 1,12-diaminododecane by column chromatography or crystallization.

Catalytic Deprotection using Dawson Heteropolyacid

This method utilizes a recoverable and reusable catalyst under mild conditions.[2]

Materials:

  • This compound

  • Dawson heteropolyacid (e.g., H6P2W18O62·nH2O)

  • Dichloromethane (DCM)

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add a catalytic amount of Dawson heteropolyacid (e.g., 10 mol%).

  • Stir the mixture at room temperature for approximately 20 minutes, monitoring the reaction by TLC.

  • Upon completion, filter the catalyst.

  • Wash the filtrate with a basic aqueous solution (e.g., saturated NaHCO3) to remove any residual acid.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product if necessary.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Start Boc-NH-R Protonated Protonated Boc Group Start->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tert-butyl cation Product H2N-R (Amine) Carbamic_Acid->Product Byproducts CO2 + Isobutylene Carbamic_Acid->Byproducts

Caption: General mechanism of acid-catalyzed Boc-deprotection.

Experimental_Workflow cluster_workflow General Experimental Workflow for Boc-Deprotection Start Start with this compound Reaction Deprotection Reaction (Acidic, Thermal, or Catalytic) Start->Reaction Workup Reaction Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Final_Product Pure H2N-C12-NH2 Analysis->Final_Product

Caption: A generalized experimental workflow for Boc-deprotection.

Conclusion

The choice of deprotection method for this compound depends on several factors, including the scale of the reaction, the presence of other functional groups in the molecule, and the desired final form of the product (free amine or salt). Acidic deprotection with TFA or HCl remains a robust and widely used method for its efficiency and reliability. Thermal and catalytic methods offer milder and more environmentally friendly alternatives, which can be particularly advantageous for sensitive substrates or in large-scale syntheses where minimizing acidic waste is a priority. Researchers and drug development professionals should carefully consider these factors to select the most appropriate protocol for their specific application.

References

Application Notes: PROTAC Synthesis Utilizing a Boc-NH-C12-NH2 Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Alkyl Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.

While various linker types are employed in PROTAC design, alkyl chains, such as the 12-carbon linker derived from Boc-NH-C12-NH2, offer distinct advantages. Their hydrophobicity can enhance cell membrane permeability, a crucial factor for intracellular targets. Furthermore, the defined length of the C12 linker provides a specific spatial arrangement between the target protein and the E3 ligase, which can be optimized for efficient ternary complex formation. The Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities allows for a modular and controlled synthetic approach, enabling the sequential coupling of the E3 ligase ligand and the target protein ligand.

Featured Application: Targeting BRD4 with a C12 Linker-Based PROTAC

A prominent application of PROTAC technology is the targeted degradation of Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4. BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes like MYC, making it a compelling target in oncology. PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity. For instance, the BET degrader ARV-771, which was developed through the optimization of linker length and composition, potently degrades BRD2, BRD3, and BRD4 with a half-maximal degradation concentration (DC50) of less than 5 nM.[1][2]

This application note provides a detailed protocol for the synthesis of a model BRD4-targeting PROTAC utilizing a this compound linker, a JQ1 derivative as the BRD4 ligand, and a von Hippel-Lindau (VHL) E3 ligase ligand.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data for a potent BET degrader, ARV-771, which exemplifies the high efficacy achievable with optimized PROTACs.

PROTAC NameTarget Protein(s)E3 LigaseDC50DmaxCell LineReference
ARV-771BRD2, BRD3, BRD4VHL< 5 nMNot Reported22Rv1[1][2]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound Linker

This protocol outlines a two-step synthesis involving the initial coupling of the VHL ligand to the deprotected this compound linker, followed by the coupling of the JQ1 derivative.

Materials:

  • This compound

  • VHL E3 Ligase Ligand with a carboxylic acid functional group (e.g., (S,R,S)-AHPC-COOH)

  • JQ1 derivative with a carboxylic acid functional group (e.g., JQ1-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (flash chromatography, preparative HPLC)

Part A: Synthesis of VHL-Linker Intermediate

  • Boc Deprotection of Linker:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

  • Amide Coupling with VHL Ligand:

    • Dissolve the VHL ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the deprotected C12-diamine linker from the previous step in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-C12-NH2 intermediate.

Part B: Synthesis of the Final BRD4-PROTAC

  • Amide Coupling with JQ1 Derivative:

    • Dissolve the JQ1-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the VHL-C12-NH2 intermediate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, work up the reaction as described in Part A, step 2.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and ¹H NMR.

Protocol 2: Characterization of PROTAC-induced Protein Degradation

Western Blotting for BRD4 Degradation:

  • Cell Culture and Treatment:

    • Plate a human cancer cell line known to express BRD4 (e.g., 22Rv1, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for BRD4.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 protein levels to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway

PROTAC_BRD4_Signaling cluster_0 PROTAC Action cluster_1 Downstream Effects PROTAC BRD4-PROTAC (C12 Linker) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation MYC_Gene MYC Oncogene Degradation->MYC_Gene Inhibits Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Tumor Cell Proliferation MYC_Protein->Cell_Proliferation Apoptosis Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start deprotection Boc Deprotection of This compound start->deprotection coupling1 Amide Coupling with VHL Ligand deprotection->coupling1 purification1 Purification of VHL-Linker coupling1->purification1 coupling2 Amide Coupling with JQ1 Derivative purification1->coupling2 purification2 Final PROTAC Purification (HPLC) coupling2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization end_synthesis Pure PROTAC characterization->end_synthesis cell_treatment Cell Treatment with PROTAC end_synthesis->cell_treatment western_blot Western Blot for BRD4 Degradation cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end_evaluation Biological Activity Determined data_analysis->end_evaluation

Caption: A modular workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.

References

Application Notes: A Detailed Protocol for the Amide Coupling of Boc-NH-(CH2)12-NH2 to a Carboxylic Acid-Containing Warhead

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a crucial role in connecting the targeting moiety to the active "warhead." Boc-NH-(CH2)12-NH2 is a valuable bifunctional linker, providing a 12-carbon aliphatic chain to ensure appropriate spatial orientation between the two ends of the conjugate. One of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group, allowing for selective, directional synthesis, while the other is a free primary amine available for conjugation.

This application note provides a detailed experimental protocol for the coupling of the free amine of Boc-NH-(CH2)12-NH2 to a generic carboxylic acid-containing warhead (represented as Warhead-COOH) via amide bond formation. This is a fundamental and widely used reaction in the synthesis of complex drug molecules.[1] We will detail two common and efficient coupling methods, provide representative data, and illustrate the key workflows and concepts with diagrams.

Logical Relationship of Components

The synthesis involves three key components: the Boc-protected linker, the warhead, and the coupling agents, which come together to form the final conjugate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Linker Boc-NH-C12-NH2 (Linker) Conjugate Boc-NH-C12-NH-CO-Warhead (Final Conjugate) Linker->Conjugate Warhead Warhead-COOH (Active Moiety) Warhead->Conjugate CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Conjugate Facilitates Amide Bond Formation

Caption: Logical relationship between reactants, reagents, and the final product.

Data Presentation: Comparison of Coupling Methods

The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions.[2] Below is a summary of expected quantitative data for two common coupling protocols.

Coupling MethodCoupling ReagentsTypical Yield (%)Purity (%)Key Advantages
Method A HATU / DIPEA85 - 98>95High efficiency, fast reaction times, low racemization, effective for hindered substrates.[3][4]
Method B EDC / HOBt70 - 90>95Cost-effective, water-soluble byproducts are easily removed during workup.[5][6]

Yields and purity are representative and can vary based on the specific warhead's structure, steric hindrance, and solubility.

Experimental Protocols

Materials and Equipment:

  • Boc-NH-(CH2)12-NH2 (tert-butyl (12-aminododecyl)carbamate)

  • Carboxylic acid-functionalized warhead (Warhead-COOH)

  • Method A Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Method B Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate (B1210297), Methanol)

  • Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp, potassium permanganate (B83412) stain)

  • Rotary evaporator

Protocol 1: Amide Coupling using HATU (Method A)

HATU is a highly efficient coupling reagent, often preferred for its high reactivity and low rate of side reactions.[7]

  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid warhead (1.0 eq).

    • Dissolve the warhead in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve Boc-NH-(CH2)12-NH2 (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the linker solution dropwise to the activated warhead mixture.

    • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material (warhead) is consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Amide Coupling using EDC/HOBt (Method B)

This method is a cost-effective and reliable alternative to uronium-based reagents like HATU.[8]

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the carboxylic acid warhead (1.0 eq), HOBt (1.2 eq), and Boc-NH-(CH2)12-NH2 (1.05 eq).

    • Dissolve the components in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Cool the flask to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add EDC (1.2 eq) to the cooled solution in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine. The urea (B33335) byproduct from EDC is water-soluble and will be removed during these washes.[8]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product via silica gel column chromatography.

    • Characterize the purified product by NMR and MS to confirm its structure and purity.

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling cluster_purification 3. Purification & Analysis cluster_product 4. Final Product A Dissolve Warhead-COOH in Anhydrous Solvent B Add Coupling Reagents (e.g., HATU/DIPEA) A->B C Pre-activate (15-20 min) B->C D Add this compound C->D E Stir at Room Temp (2-24h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Wash) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize by NMR & Mass Spec I->J K Pure Boc-Linker-Warhead Conjugate J->K G cluster_pathway Ubiquitin-Proteasome System Hijacking cluster_complex Ternary Complex Formation POI Protein of Interest (POI) POI_P POI POI->POI_P E3 E3 Ubiquitin Ligase E3_P E3 Ligase E3->E3_P PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_P PROTAC PROTAC->PROTAC_P POI_P->PROTAC_P PROTAC_P->E3_P Ub Ubiquitin (Ub) PolyUb Poly-ubiquitination of POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle PROTAC Recycling Degradation->Recycle Recycle->PROTAC Catalytic Cycle cluster_complex cluster_complex cluster_complex->PolyUb Proximity-Induced Ub Transfer

References

Application Notes and Protocols for BRD4 Degrader Synthesis Utilizing a Boc-NH-C12-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.

This document provides detailed application notes and protocols for the synthesis of a BRD4-targeting PROTAC utilizing a Boc-NH-C12-NH2 linker. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas. The C12 alkyl chain linker offers a significant degree of separation and flexibility between the BRD4 and E3 ligase ligands, which can be advantageous for optimal ternary complex formation.

Signaling Pathways and Mechanism of Action

BRD4 plays a crucial role in regulating the transcription of key oncogenes such as c-MYC.[1] It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation. By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.

The mechanism of action for a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome.

BRD4_Signaling_Pathway BRD4 Signaling and PROTAC Mechanism of Action cluster_0 Normal BRD4 Function cluster_1 PROTAC-Mediated BRD4 Degradation BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Proteasome 26S Proteasome BRD4->Proteasome targeted to Acetylated_Histones Acetylated Histones (Super-Enhancers/Promoters) Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates Cancer Progression Cancer Progression Gene_Transcription->Cancer Progression PROTAC BRD4 PROTAC (JQ1-C12-Pomalidomide) PROTAC->BRD4 E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination catalyzes Ubiquitination->BRD4 Degradation BRD4 Degradation Proteasome->Degradation Inhibition of\nCancer Progression Inhibition of Cancer Progression Degradation->Inhibition of\nCancer Progression

BRD4 Signaling and PROTAC Mechanism

Experimental Protocols

The synthesis of a BRD4 degrader using the this compound linker typically involves a multi-step process, starting with the functionalization of the BRD4 ligand, followed by sequential coupling of the linker and the E3 ligase ligand. A common strategy is to start with a BRD4 inhibitor that has a suitable functional group for linker attachment, such as a carboxylic acid derivative of JQ1.

General Synthetic Workflow

The overall synthetic strategy involves:

  • Boc Deprotection: Removal of the Boc protecting group from this compound to expose a primary amine.

  • First Amide Coupling: Reaction of the deprotected diamine linker with a carboxylic acid-functionalized BRD4 ligand (e.g., JQ1-acid).

  • Second Amide Coupling: Coupling of the remaining free amine on the linker with a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid).

Synthesis_Workflow General Synthetic Workflow for BRD4 Degrader Start This compound Step1 Step 1: Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 H2N-C12-NH2 (Diamine Linker) Step1->Intermediate1 Step2 Step 2: First Amide Coupling (HATU, DIPEA, DMF) Intermediate1->Step2 JQ1_acid JQ1-COOH (BRD4 Ligand) JQ1_acid->Step2 Intermediate2 JQ1-NH-C12-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Pomalidomide_acid Pomalidomide-COOH (E3 Ligase Ligand) Pomalidomide_acid->Step3 Final_PROTAC Final BRD4 PROTAC (JQ1-C12-Pomalidomide) Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification

Synthetic Workflow Diagram
Detailed Synthesis Protocol

Materials:

  • This compound

  • (+)-JQ1-carboxylic acid

  • Pomalidomide-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative reverse-phase HPLC system

  • Standard laboratory glassware and magnetic stirrer

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting crude dodecanediamine TFA salt is dried under high vacuum and used directly in the next step without further purification.

Step 2: Coupling of Dodecanediamine with JQ1-carboxylic acid

  • In a separate flask, dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the crude dodecanediamine TFA salt (1.1 eq) and additional DIPEA (1.1 eq) in anhydrous DMF to the activated JQ1-acid mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, JQ1-NH-C12-NH2, can be purified by silica (B1680970) gel chromatography or used directly in the next step if sufficiently pure.

Step 3: Coupling with Pomalidomide-carboxylic acid to Yield the Final PROTAC

  • Dissolve the JQ1-NH-C12-NH2 intermediate (1.0 eq) and pomalidomide-carboxylic acid (1.1 eq) in anhydrous DMF (10 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up the reaction as described in Step 2.

  • Purify the crude final PROTAC by preparative reverse-phase HPLC to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Presentation

The efficacy of BRD4 degraders is typically assessed by measuring their ability to induce degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for BRD4 degraders with long-chain alkyl linkers, similar to the C12 linker described herein.

Compound IDLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
Degrader 110MDA-MB-23162.086[2]
Degrader 212MDA-MB-23160.094[2]
Degrader 313MDA-MB-23189.978[2]
Degrader 415MDA-MB-231239.081[2]
QCA570Not specifiedBladder Cancer Cells~1>90[3]
ARV-771PEGCRPC Cells< 1>95[4]

Biological Evaluation Protocols

Cell Culture and Treatment
  • Culture a relevant cancer cell line (e.g., MV4-11, MCF-7, or MDA-MB-231) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized BRD4 degrader in the growth medium.

  • Treat the cells with varying concentrations of the degrader for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

Western Blotting for BRD4 Degradation
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of BRD4 degradation relative to the vehicle control. Plot the data to calculate DC50 and Dmax values.

Western_Blot_Workflow Western Blotting Workflow for BRD4 Degradation Start Cell Seeding Treatment PROTAC Treatment (Dose and Time Course) Start->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BRD4, Anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification, DC50, Dmax) Detection->Analysis

Western Blotting Workflow

Conclusion

The this compound linker serves as a versatile building block for the synthesis of potent BRD4-targeting PROTACs. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and biological evaluation of these degraders. The flexibility and length of the C12 alkyl chain may offer advantages in optimizing the ternary complex formation, leading to efficient and potent BRD4 degradation. Researchers can adapt these protocols to incorporate different BRD4 and E3 ligase ligands to explore the structure-activity relationships of novel PROTACs.

References

Application Notes and Protocols for Developing Androgen Receptor (AR) PROTACs using Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a key therapeutic target. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting them. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the AR protein, potentially overcoming resistance mechanisms associated with traditional inhibitors.

These application notes provide a comprehensive guide to the development of AR PROTACs utilizing Boc-NH-C12-NH2, a long-chain, flexible, and hydrophobic alkyl linker. The hydrophobicity of the C12 linker can enhance cell membrane permeability, a crucial property for PROTAC efficacy. This document outlines the synthesis, characterization, and cellular evaluation of AR PROTACs incorporating this linker.

Mechanism of Action: AR PROTACs

AR PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties. Upon entering the cell, the PROTAC forms a ternary complex with the AR and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR protein levels and subsequent downstream signaling.

AR_PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) PROTAC AR PROTAC (this compound linker) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ub Ubiquitin AR_PROTAC_E3 AR-PROTAC-E3 Ligase Ternary Complex Ub->AR_PROTAC_E3 Polyubiquitination Proteasome 26S Proteasome Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degradation AR_PROTAC_E3->Proteasome Targeting for Degradation

Figure 1: Mechanism of AR degradation by a PROTAC. (Within 100 characters)

Data Presentation: Representative Biological Activity of AR PROTACs with Long-Chain Alkyl Linkers

The following tables summarize representative data for AR PROTACs incorporating long-chain, flexible alkyl linkers, similar in properties to a C12 linker. This data is intended to provide an expected performance benchmark. Actual results will vary depending on the specific AR ligand and E3 ligase ligand used.

Table 1: In Vitro Degradation of Androgen Receptor

PROTAC Construct (Representative)Cell LineDC50 (nM)Dmax (%)Treatment Time (hours)
AR-C12-CRBNVCaP1 - 10> 9024
AR-C12-CRBNLNCaP5 - 20> 8524
AR-C12-VHLVCaP10 - 50> 8024
AR-C12-VHLLNCaP20 - 100> 7524

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity

PROTAC Construct (Representative)Cell LineIC50 (nM)Assay Duration (days)
AR-C12-CRBNVCaP5 - 255
AR-C12-CRBNLNCaP10 - 505
AR-C12-VHLVCaP50 - 1505
AR-C12-VHLLNCaP100 - 3005

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of an AR PROTAC using this compound

This protocol describes a representative two-step synthesis of an AR PROTAC, coupling an AR ligand (e.g., a derivative of enzalutamide (B1683756) with a carboxylic acid handle) and an E3 ligase ligand (e.g., pomalidomide (B1683931) with a reactive handle) to the this compound linker.

Synthesis_Workflow cluster_step1 Step 1: Coupling of AR Ligand to Linker cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling of E3 Ligase Ligand AR_Ligand AR Ligand-COOH Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) AR_Ligand->Amide_Coupling1 Boc_Linker This compound Boc_Linker->Amide_Coupling1 Intermediate1 AR Ligand-C12-NH-Boc Amide_Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 AR Ligand-C12-NH2 Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Amide_Coupling2 E3_Ligand E3 Ligand-COOH E3_Ligand->Amide_Coupling2 Final_PROTAC AR-C12-E3 Ligand PROTAC Amide_Coupling2->Final_PROTAC

Figure 2: General synthetic workflow for an AR PROTAC. (Within 100 characters)

Materials:

  • AR ligand with a carboxylic acid functional group (e.g., Enzalutamide-COOH)

  • This compound (tert-butyl (12-aminododecyl)carbamate)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

Step 1: Coupling of AR Ligand to this compound

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the AR ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • In a separate round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt from the previous step and act as a base for the coupling) and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected amine from Step 2 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.5.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for AR Degradation

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AR PROTAC stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-AR

  • Loading control primary antibody: anti-GAPDH or anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the AR PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-AR and anti-loading control antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and add ECL reagent. Visualize the bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize AR levels to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (WST-8)

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • 96-well plates

  • AR PROTAC stock solution (in DMSO)

  • WST-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the AR PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 5 days).

  • WST-8 Assay: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Materials:

  • Treated cell samples

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in PROTAC-treated samples compared to the vehicle control, normalized to the housekeeping gene.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_endpoints Biological Endpoints Synthesis Synthesis using This compound Characterization NMR, HRMS Synthesis->Characterization Cell_Culture Prostate Cancer Cell Lines (VCaP, LNCaP) Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot AR Degradation (Western Blot) Treatment->Western_Blot Viability_Assay Cell Viability (WST-8 Assay) Treatment->Viability_Assay qRT_PCR Gene Expression (qRT-PCR) Treatment->qRT_PCR

Figure 3: Overall experimental workflow. (Within 100 characters)

Application Notes and Protocols for Cell Permeability Assays of PROTACs with C12 Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the physicochemical properties of the PROTAC, including its cell permeability.[2]

Long-chain alkyl linkers, such as the C12 alkyl linker, are utilized to increase the lipophilicity of PROTACs, which can enhance membrane permeability and bioavailability.[3][] However, the increased lipophilicity can also present challenges, including reduced aqueous solubility and an increased propensity for non-specific binding.[] Therefore, accurate assessment of the cell permeability of PROTACs bearing C12 alkyl linkers is crucial for the development of effective therapeutics.

These application notes provide detailed protocols for key cell permeability assays relevant to PROTACs with a focus on those incorporating a C12 alkyl linker.

Data Presentation

The following table summarizes representative quantitative data for the permeability of a PROTAC with a long-chain alkyl linker. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTAC IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Assay
PROTAC GAlkyl C101.83.62.0Caco-2

Note: Data are illustrative and compiled from various sources in the literature.[5] Longer alkyl chains like C12 are expected to further increase lipophilicity, which may lead to deeper membrane penetration.[3]

Signaling Pathways and Experimental Workflows

To systematically evaluate the cell permeability of PROTACs with C12 alkyl linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from passive permeability to active transport and intracellular accumulation.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Ub Ubiquitin Ub->Ubiquitination

Caption: General mechanism of PROTAC action.

Experimental Workflow for Permeability Assessment

Permeability_Workflow Start Start: Assess PROTAC Permeability PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Cellular_Uptake Cellular Uptake Assay (Intracellular Concentration) Caco2->Cellular_Uptake Data_Analysis Data Analysis and Candidate Selection Cellular_Uptake->Data_Analysis

Caption: Experimental workflow for PROTAC permeability assessment.

Relationship Between Linker Lipophilicity and Permeability

Lipophilicity_Permeability cluster_linker Linker Properties cluster_effects Potential Effects C12_Linker C12 Alkyl Linker Increased_Lipophilicity Increased Lipophilicity C12_Linker->Increased_Lipophilicity Enhanced_Permeability Enhanced Passive Permeability Increased_Lipophilicity->Enhanced_Permeability Reduced_Solubility Reduced Aqueous Solubility Increased_Lipophilicity->Reduced_Solubility NonSpecific_Binding Increased Non-Specific Binding Increased_Lipophilicity->NonSpecific_Binding

Caption: Lipophilicity-permeability relationship for C12 alkyl linkers.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[5]

  • Donor Solution Preparation: Prepare a solution of the test PROTAC in PBS at the desired concentration (e.g., 10 µM). Due to the high lipophilicity of PROTACs with C12 alkyl linkers, a co-solvent such as DMSO may be required. The final DMSO concentration should be kept low (e.g., <1%).

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate onto the acceptor plate.

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking. For highly lipophilic compounds, stirring is recommended to reduce the unstirred water layer.[2]

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (VA / (Area × Time)) × (CA / CD)

Where:

  • VA is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

  • CA is the concentration of the PROTAC in the acceptor well.

  • CD is the initial concentration of the PROTAC in the donor well.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[5]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[5] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[5] For lipophilic PROTACs, the addition of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment may improve recovery.[6] c. Incubate at 37°C with gentle shaking for 2 hours.[5] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[5]

  • Permeability Assay (Basolateral to Apical, B-A): a. Perform the assay in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.[5]

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

Data Analysis:

Calculate the Papp for both directions (A-B and B-A). The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7]

Protocol 3: Cellular Uptake Assay by LC-MS/MS

Objective: To quantify the intracellular concentration of a PROTAC.

Materials:

  • Adherent cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Test PROTAC

  • PBS, ice-cold

  • Trypsin-EDTA

  • Lysis buffer

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test PROTAC at the desired concentration and for various time points.

  • Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS. b. Detach the cells using trypsin-EDTA and neutralize with medium. c. Centrifuge the cell suspension, aspirate the supernatant, and wash the cell pellet with ice-cold PBS. d. Resuspend the cell pellet in a known volume of lysis buffer.

  • Protein Precipitation: Add cold acetonitrile (B52724) to the cell lysates to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.

  • Analysis: Quantify the amount of PROTAC in the supernatant using a validated LC-MS/MS method.

  • Protein Quantification: Determine the total protein concentration from the cell lysate using a BCA assay.

Data Analysis:

Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).

References

Application Notes & Protocols: Characterizing Ternary Complex Formation with a Boc-NH-C12-NH2 Derived PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Ternary Complexes in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this strategy.[3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5]

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[6][7] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5][8] The linker component is not a passive spacer but a critical determinant of the ternary complex's stability and geometry, profoundly influencing degradation efficiency.[4][9]

This document provides detailed protocols for characterizing the formation of a ternary complex mediated by a hypothetical PROTAC, Degrader-C12 . Degrader-C12 was synthesized using a Boc-NH-C12-NH2 linker to connect a warhead for a hypothetical Target Protein X (TPX) and a ligand for the Cereblon (CRBN) E3 ligase. The following application notes detail the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and Surface Plasmon Resonance (SPR) to quantify the binding events and cooperativity essential for the rational design of effective protein degraders.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein X (TPX) Ternary TPX :: Degrader-C12 :: CRBN POI->Ternary PROTAC Degrader-C12 PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated TPX Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Peptides->PROTAC Recycling

Figure 1: PROTAC-mediated protein degradation pathway.

Application Notes: Biophysical Assays for Ternary Complex Characterization

The rational design of PROTACs requires a deep understanding of the binding equilibria between the three components.[10] Measuring the binary interactions (PROTAC-POI and PROTAC-E3 ligase) alone is insufficient for predicting cellular activity.[11] The formation of the ternary complex is the critical event, and its stability is often modulated by "cooperativity" (α), a measure of how the binding of one protein to the PROTAC influences the binding of the other.[12][13]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3) enhances the binding affinity for the second protein (POI). This is highly desirable as it leads to a more stable ternary complex.[10][14]

  • Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second.[15]

  • No Cooperativity (α = 1): The binding events are independent.[15]

A suite of biophysical assays is essential to fully characterize these interactions.[16][17] TR-FRET and AlphaLISA are robust, high-throughput, proximity-based assays ideal for quantifying ternary complex formation in solution.[18][19][] SPR is a label-free technology that provides invaluable real-time kinetic data (association and dissociation rates) for both binary and ternary interactions.[6][14][21]

Experimental Protocols

Protocol 1: Time-Resolved FRET (TR-FRET) Assay

This protocol outlines a method to quantify the dose-dependent formation of the [TPX]-[Degrader-C12]-[CRBN] complex.[15]

Objective: To determine the potency (EC50) of Degrader-C12 in promoting ternary complex formation.

Materials:

  • Purified His-tagged TPX

  • Purified GST-tagged CRBN

  • Degrader-C12

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Alexa Fluor 488 (AF488)-conjugated anti-GST antibody (Acceptor)

  • 384-well, low-volume, non-binding surface plates (black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Perform a serial dilution of Degrader-C12 in DMSO, followed by a final dilution into the assay buffer to create 4x working solutions.

  • Assay Setup (20 µL final volume):

    • Add 5 µL of 4x Degrader-C12 dilutions to the wells. Include "no degrader" (buffer with DMSO) and "no protein" controls.

    • Prepare a 2x master mix of His-TPX and GST-CRBN at their optimal concentrations (determined via titration, e.g., 20 nM His-TPX and 40 nM GST-CRBN). Add 10 µL of this mix to each well.

    • Prepare a 4x master mix of the Tb-anti-His (e.g., 8 nM) and AF488-anti-GST (e.g., 16 nM) antibodies. Add 5 µL of this mix to each well.

  • Incubation: Centrifuge the plate briefly, cover it to protect from light, and incubate at room temperature for 3 hours.[18]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at the acceptor (e.g., 520 nm) and donor (e.g., 620 nm) wavelengths after a delay time (e.g., 100 µs) following excitation (e.g., 340 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the log concentration of Degrader-C12.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value. Note the characteristic "hook effect" where the signal decreases at high concentrations due to the formation of binary complexes.[9]

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation & Readout cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Degrader-C12 (4x) a1 1. Add 5µL Degrader-C12 to wells p1->a1 p2 Prepare Protein Master Mix (2x) (His-TPX + GST-CRBN) a2 2. Add 10µL Protein Mix to wells p2->a2 p3 Prepare Antibody Master Mix (4x) (Tb-anti-His + AF488-anti-GST) a3 3. Add 5µL Antibody Mix to wells p3->a3 r1 Incubate 3 hours at Room Temp (dark) a3->r1 r2 Read Plate (TR-FRET Signal) r1->r2 d1 Calculate FRET Ratio (520nm / 620nm) r2->d1 d2 Plot Ratio vs. [Degrader] & Determine EC50 d1->d2

Figure 2: General experimental workflow for a TR-FRET ternary complex assay.
Protocol 2: AlphaLISA Assay

Objective: To provide an orthogonal method to TR-FRET for quantifying Degrader-C12 induced ternary complex formation.[22]

Materials:

  • Purified His-tagged TPX

  • Purified GST-tagged CRBN

  • Degrader-C12

  • AlphaLISA Assay Buffer

  • AlphaLISA anti-His Acceptor beads

  • AlphaLISA Glutathione Donor beads

  • 384-well, low-volume ProxiPlates

Procedure:

  • Reagent Preparation: Prepare 5x working solutions of Degrader-C12, His-TPX, and GST-CRBN in AlphaLISA Assay Buffer.

  • Assay Setup (25 µL final volume):

    • Add 5 µL of 5x Degrader-C12 to the wells.

    • Add 5 µL of 5x His-TPX.

    • Add 5 µL of 5x GST-CRBN.

    • Incubate for 60 minutes at room temperature.

  • Bead Addition: Prepare a 5x mix of anti-His Acceptor beads and Glutathione Donor beads in assay buffer. Add 10 µL of this bead mix to all wells (working in subdued light).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the log concentration of Degrader-C12 and fit the curve to determine the EC50.[23]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding affinities (KD) and kinetics (kon, koff) of binary and ternary complex formation.[4]

Materials:

  • Purified His-tagged CRBN

  • Purified TPX

  • Degrader-C12

  • SPR instrument with NTA sensor chips

  • SPR Running Buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Immobilize His-tagged CRBN onto the surface of an NTA sensor chip via His-capture coupling.

  • Binary Interaction Analysis (Degrader-C12 :: CRBN):

    • Inject a series of concentrations of Degrader-C12 over the CRBN-immobilized surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and KD.

  • Binary Interaction Analysis (Degrader-C12 :: TPX): This requires immobilizing TPX and flowing Degrader-C12 over, or using an alternative label-free method if TPX cannot be reliably immobilized.

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of TPX and a varying concentration of Degrader-C12.

    • Inject these pre-incubated solutions over the immobilized CRBN surface. The response will represent the formation of the [TPX]-[Degrader-C12]-[CRBN] complex.[21]

    • Fit the data to a suitable kinetic model to determine the ternary complex binding parameters.

  • Cooperativity (α) Calculation:

    • Cooperativity is calculated as the ratio of the binary affinity of the PROTAC for one protein to the ternary affinity when the other protein is present.[11]

    • α = KD (Degrader-C12 to CRBN) / KD ([Degrader-C12+TPX] complex to CRBN).

Data Presentation

The following tables summarize hypothetical data obtained for Degrader-C12 using the protocols described above.

Table 1: Binary Binding Affinities of Degrader-C12

Interaction Technique KD (nM)
Degrader-C12 to CRBN SPR 150

| Degrader-C12 to TPX | SPR | 220 |

Table 2: Ternary Complex Formation Potency of Degrader-C12

Assay Parameter Value (nM)
TR-FRET EC50 35

| AlphaLISA | EC50 | 42 |

Table 3: Kinetic Parameters for Ternary Complex Formation (SPR)

Interaction kon (1/Ms) koff (1/s) KD (nM)
Binary: Degrader-C12 to CRBN 1.2 x 105 1.8 x 10-2 150

| Ternary: [Degrader-C12+TPX] to CRBN | 5.8 x 105 | 8.7 x 10-3 | 15 |

Table 4: Cooperativity Calculation for Degrader-C12

Parameter Calculation Value
Cooperativity (α) KD (Binary) / KD (Ternary) 150 nM / 15 nM

| Result | | 10 |

The cooperativity value (α) of 10 indicates positive cooperativity, suggesting that the binding of TPX to Degrader-C12 significantly enhances the stability of the ternary complex with CRBN.[14]

Logical_Workflow cluster_synthesis PROTAC Synthesis cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Characterization cluster_conclusion Mechanistic Insight s1 Synthesize Degrader-C12 using this compound linker b1 SPR: Measure binding of Degrader-C12 to TPX (KD1) s1->b1 b2 SPR: Measure binding of Degrader-C12 to CRBN (KD2) s1->b2 t1 TR-FRET / AlphaLISA: Determine EC50 for ternary complex formation b1->t1 b2->t1 t2 SPR: Measure kinetics of [TPX+Degrader]-CRBN binding (KD_ternary) b2->t2 c1 Calculate Cooperativity (α) α = KD2 / KD_ternary t1->c1 t2->c1 c2 Rationalize Cellular Activity & Guide Optimization c1->c2

Figure 3: Logical workflow for biophysical characterization of a novel PROTAC.

Conclusion

The successful development of PROTACs is critically dependent on the formation of a stable and productive ternary complex. The use of a this compound linker in the synthesis of Degrader-C12 provides a flexible backbone for optimizing the presentation of the POI and E3 ligase ligands. The comprehensive suite of biophysical assays detailed here—TR-FRET, AlphaLISA, and SPR—provides a robust framework for characterizing these critical interactions.[16][24] By quantifying binding affinities, kinetics, and cooperativity, researchers can gain essential insights to guide the rational, structure-based design of next-generation protein degraders, ultimately accelerating the development of novel therapeutics.[25]

References

Application Notes and Protocols for the Characterization of Boc-NH-C12-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (12-aminododecyl)carbamate (Boc-NH-C12-NH2) is a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Accurate and thorough characterization of this linker is critical to ensure the identity, purity, and stability of the final PROTAC molecule, thereby guaranteeing reliable and reproducible results in drug discovery and development workflows. These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, from initial synthesis to final quality control.

This compound Characterization Workflow Figure 1. General Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_qc Quality Control synthesis Mono-Boc Protection of 1,12-Dodecanediamine purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H NMR & ¹³C NMR purification->nmr ms Mass Spectrometry (LC-MS) purification->ms hplc HPLC (Purity) purification->hplc ftir FTIR purification->ftir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis qnmr Quantitative NMR (qNMR) (Assay/Purity) data_analysis->qnmr final_qc Final QC Approval qnmr->final_qc

Caption: General workflow for the synthesis and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. ¹H NMR provides information on the proton environment, confirming the presence of the Boc group, the alkyl chain, and the free amine. Quantitative NMR (qNMR) can be employed for accurate determination of purity and assay.

Expected ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound. Note that exact chemical shifts can vary depending on the solvent and concentration. The data is based on the analysis of similar N-Boc protected diamines.[2]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.44Singlet9H
-(CH ₂)₈-~1.26Multiplet16H
-CH ₂-CH₂-NH₂~1.48Multiplet2H
-CH ₂-CH₂-NHBoc~1.48Multiplet2H
-CH ₂-NH₂~2.68Triplet2H
-CH ₂-NHBoc~3.09Quartet2H
-NH -Boc~4.55Broad Singlet1H
-NH~1.5 (variable)Broad Singlet2H
Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters:

      • Pulse Program: Standard single pulse

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 5 seconds (for quantitative measurements, d1 should be at least 5 times the longest T1)

      • Spectral Width: -2 to 12 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

    • Compare the observed chemical shifts, multiplicities, and integrations with the expected values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data
IonFormulaCalculated m/z
[M+H]⁺C₁₇H₃₇N₂O₂⁺301.2855
[M+Na]⁺C₁₇H₃₆N₂O₂Na⁺323.2674

M = Molecular Weight (300.48 g/mol )[3][4]

Fragmentation: The most common fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group or isobutylene, resulting in a prominent ion at [M-56]⁺ or [M-100]⁺. Alpha cleavage adjacent to the nitrogen atoms of the alkyl chain is also expected.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then re-equilibrate. A typical gradient could be 5-95% B over 5 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying any related impurities from the synthesis.

Data Presentation: HPLC Purity Analysis
ParameterTypical Value
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Expected Retention Time Dependent on the specific method, but expected to be well-retained due to the C12 alkyl chain.
Experimental Protocol: HPLC Purity Assessment
  • Sample Preparation:

    • Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 90% A, 10% B) at a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Set up the HPLC system with the column and mobile phases as described in the table above.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient method and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~3300-3400N-H (Amine & Amide)StretchingMedium
~2850-2960C-H (Alkyl)StretchingStrong
~1680-1710C=O (Carbamate)StretchingStrong
~1520N-H (Amide II)BendingMedium
~1470C-H (Alkyl)BendingMedium
~1170C-O (Carbamate)StretchingStrong
Experimental Protocol: FTIR
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected.

    • Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Logical Relationships in Analytical Data Interpretation

The following diagram illustrates the logical flow of confirming the structure and purity of this compound by integrating data from multiple analytical techniques.

Analytical Data Interpretation Logic Figure 2. Logic for Structure & Purity Confirmation cluster_data Experimental Data cluster_interpretation Interpretation & Conclusion nmr_data ¹H NMR: - Chemical Shifts - Integrations - Multiplicities structure_confirm Structure Confirmation nmr_data->structure_confirm ms_data MS: - [M+H]⁺ m/z - Fragmentation Pattern ms_data->structure_confirm hplc_data HPLC: - Single Major Peak - Retention Time purity_confirm Purity Assessment hplc_data->purity_confirm ftir_data FTIR: - N-H Stretch - C=O Stretch - C-H Stretches ftir_data->structure_confirm final_conclusion This compound (Structure & Purity Verified) structure_confirm->final_conclusion purity_confirm->final_conclusion

Caption: Logical flow for the interpretation of analytical data to confirm the structure and purity.

References

Troubleshooting & Optimization

Technical Support Center: PROTACs with Boc-NH-C12-NH2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering solubility issues with Proteolysis Targeting Chimeras (PROTACs) utilizing a Boc-NH-C12-NH2 linker.

Troubleshooting Guide: Solubility Issues

PROTACs incorporating a this compound linker often exhibit poor aqueous solubility due to the hydrophobic nature of the long alkyl chain and the Boc protecting group. This can lead to challenges in obtaining reliable data from in vitro and in vivo experiments. The following guide provides a systematic approach to troubleshooting these issues.

Problem: PROTAC precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for an in vitro assay.

This is a common problem that can lead to inaccurate and irreproducible results. The workflow below outlines a series of steps to diagnose and resolve this issue.

G start Start: PROTAC Precipitation Observed check_solubility 1. Determine Kinetic Solubility (See Experimental Protocol 1) start->check_solubility is_soluble Is the final assay concentration below the kinetic solubility limit? check_solubility->is_soluble soluble Proceed with Experiment is_soluble->soluble Yes not_soluble 2. Optimize Formulation (See Formulation Strategies) is_soluble->not_soluble No end End: Resolution soluble->end reassess 3. Re-evaluate Solubility (See Experimental Protocol 1) not_soluble->reassess is_soluble2 Is solubility now acceptable? reassess->is_soluble2 is_soluble2->soluble Yes modify_linker 4. Consider Linker Modification (See FAQs) is_soluble2->modify_linker No modify_linker->end G protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub Ub Transfer ub Ubiquitin ub->poly_ub degradation Degradation of POI poly_ub->degradation proteasome Proteasome proteasome->degradation Recognition degradation->protac Recycled peptides Peptides degradation->peptides

Technical Support Center: Enhancing the Aqueous Solubility of Long-Chain Alkyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of long-chain alkyl PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do long-chain alkyl PROTACs often have poor aqueous solubility?

A1: The low aqueous solubility of long-chain alkyl PROTACs is an inherent consequence of their unique structure. These molecules are characterized by:

  • High Molecular Weight: PROTACs are large molecules, often exceeding the typical range for orally bioavailable drugs, placing them in the "beyond Rule of 5" (bRo5) chemical space.[1][2][3]

  • Significant Lipophilicity: The presence of long-chain alkyl linkers, which are hydrophobic, significantly contributes to the overall lipophilicity of the molecule.[4] This is often compounded by lipophilic warheads and E3 ligase ligands.[1]

  • Complex Structure: A typical PROTAC consists of two distinct ligands joined by a linker, resulting in a large and often greasy surface area that is not conducive to dissolution in aqueous media.[2]

Q2: What are the common experimental problems caused by poor PROTAC solubility?

A2: Poor aqueous solubility can lead to several experimental issues, including:

  • Precipitation in Assays: The PROTAC may precipitate out of solution when diluted from a high-concentration organic stock (like DMSO) into aqueous buffers for cell culture or biochemical assays.[2][5] This leads to an underestimation of its true potency (e.g., DC50, IC50).[2]

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility in the data.[2]

  • Inaccurate Quantification: Undissolved compound can result in errors when determining the actual concentration in stock solutions and assay wells.[2]

  • Low Bioavailability: In both cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[2]

Q3: What are the primary strategies to improve the aqueous solubility of my long-chain alkyl PROTAC?

A3: There are two main approaches to address solubility issues: chemical modification of the PROTAC molecule and advanced formulation strategies.

  • Chemical Modifications:

    • Linker Optimization: Replacing or modifying the long-chain alkyl linker with more hydrophilic options, such as polyethylene (B3416737) glycol (PEG) linkers, can significantly improve water solubility.[4][6][7] The length of the PEG linker is a critical parameter that needs to be empirically optimized.[8]

    • Incorporate Polar Groups: Introducing polar functional groups (e.g., amides, ethers) into the linker or modifying the warhead or E3 ligase ligand with more polar moieties can enhance solubility.[7][9]

    • E3 Ligase Ligand Selection: The choice of the E3 ligase ligand can influence the physicochemical properties of the PROTAC. For instance, CRBN-based PROTACs are often considered more "oral drug-like" than some VHL-based PROTACs.[10][11]

  • Formulation Strategies:

    • Co-solvents: Using a co-solvent system can help maintain the PROTAC in solution. A common approach is to prepare a high-concentration stock in 100% DMSO and then use co-solvents like PEG300 and surfactants like Tween-80 during dilution into aqueous media.[5]

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), can prevent crystallization and maintain the molecule in a more soluble amorphous state.[12][13]

    • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed to enhance dissolution and absorption.[2]

    • Biorelevant Media: The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[3][14]

Troubleshooting Guide

Issue 1: Precipitate forms upon dilution of DMSO stock into aqueous buffer.

This is a common issue due to the abrupt change in solvent polarity.[5]

Solutions:

  • Optimize Dilution Technique:

    • Add the DMSO stock solution slowly to the aqueous buffer while vortexing to avoid localized high concentrations.[1]

    • Keep the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%, as high concentrations can be toxic to cells.[5]

  • Employ Co-solvents:

    • For challenging compounds, a formulation containing co-solvents can significantly improve solubility. A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in an aqueous buffer.[5]

  • Use Sonication and Gentle Heating:

    • After preparing the stock solution in DMSO, warming the vial to 37°C for 5-10 minutes can aid dissolution.[5]

    • Brief sonication (5-15 minutes) in an ultrasonic bath can also help to break down any aggregates and facilitate dissolution.[5]

Issue 2: Low cellular permeability despite improved aqueous solubility with a hydrophilic linker.

Improving solubility can sometimes negatively impact cell permeability.[1]

Solutions:

  • Balance Linker Properties:

    • There is an optimal linker length that balances solubility and permeability. Experiment with different PEG linker lengths.[1]

    • Create a hybrid linker by combining hydrophilic PEG units with more hydrophobic alkyl chains.[8]

  • Promote "Chameleon-like" Behavior:

    • Introduce intramolecular hydrogen bonds. This can help the PROTAC adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar surface area to facilitate cell entry.[3][10]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to PROTAC solubility and the impact of linker modification.

Table 1: Impact of Linker Composition on PROTAC Properties (Illustrative Data)

PROTAC VariantLinker CompositionAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Target Degradation DC₅₀ (nM)
PROTAC-A1Alkyl Chain (8 atoms)< 15.2550
PROTAC-A2PEG2153.8120
PROTAC-A3PEG4852.125
PROTAC-A4PEG61501.545

Data is illustrative and intended to show general trends. The optimal linker is highly dependent on the specific PROTAC system.[8]

Table 2: Example of a Co-Solvent Formulation for a Poorly Soluble PROTAC

ComponentVolume for 1 mL Final SolutionFinal Concentration
10-20 mM PROTAC in 100% DMSO100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Aqueous Buffer (e.g., Saline, PBS)450 µL45%

This formulation should be prepared by first mixing the DMSO stock with PEG300 and Tween-80, followed by the slow addition of the aqueous buffer while vortexing.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.[1][2]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The lowest concentration at which a precipitate is detected is considered the kinetic solubility.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to assess the efficacy of the PROTAC in degrading the target protein in a cellular context.[1]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Visualizations

Troubleshooting_Solubility cluster_problem Problem cluster_solutions Solution Pathways cluster_chem_details Chemical Modification Details cluster_form_details Formulation Strategy Details Problem Poor Aqueous Solubility of Long-Chain Alkyl PROTAC Chem_Mod Chemical Modification Problem->Chem_Mod Formulation Formulation Strategy Problem->Formulation Linker Optimize Linker (e.g., PEG, Hybrid) Chem_Mod->Linker Polar_Groups Incorporate Polar Groups Chem_Mod->Polar_Groups E3_Ligand Select Different E3 Ligase Ligand Chem_Mod->E3_Ligand Cosolvents Use Co-solvents (e.g., PEG300, Tween-80) Formulation->Cosolvents ASD Amorphous Solid Dispersions (ASDs) Formulation->ASD Lipid Lipid-Based Formulations (e.g., SEDDS) Formulation->Lipid

Caption: Troubleshooting workflow for poor PROTAC solubility.

Experimental_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation cluster_optimization Optimization Design Design PROTAC Variants (e.g., different linkers) Synthesis Synthesize PROTACs Design->Synthesis Sol_Assay Kinetic Solubility Assay Synthesis->Sol_Assay Perm_Assay Permeability Assay (e.g., Caco-2) Sol_Assay->Perm_Assay Deg_Assay Target Degradation Assay (Western Blot) Perm_Assay->Deg_Assay Ternary_Complex Ternary Complex Formation (e.g., SPR) Deg_Assay->Ternary_Complex Optimize Optimize Lead PROTAC Ternary_Complex->Optimize Optimize->Design

Caption: Experimental workflow for PROTAC optimization.

References

Technical Support Center: Troubleshooting Low Yield in Boc-NH-C12-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing conjugation reactions involving Boc-NH-C12-NH2. This guide provides answers to frequently asked questions, detailed troubleshooting advice, standardized experimental protocols, and visual aids to help identify and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The conjugation reaction using this compound, an alkyl-based PROTAC linker, typically involves a two-step process.[1][2] First, the free primary amine (-NH2) of the linker participates in a nucleophilic attack on an electrophilic functional group (e.g., an activated carboxylic acid) of the target molecule to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the C12 alkyl chain masks the second primary amine, preventing its reaction.[3][4] In a subsequent step, the Boc group is removed under acidic conditions to liberate the second amine for further conjugation.

Q2: What are the optimal reaction conditions for the initial amide bond formation?

For efficient amide bond formation with the free amine of this compound, the following conditions are generally recommended:

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH ensures the primary amine is deprotonated and thus sufficiently nucleophilic.[5]
Temperature Room Temperature (20-25°C)While gentle heating can sometimes increase reaction rates, it may also promote side reactions or degradation. Starting at room temperature is advisable.
Solvent Anhydrous DMF or DCMAnhydrous (water-free) aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are crucial to prevent hydrolysis of activated esters and ensure solubility of reactants.[6]
Reactant Ratio 1:1.1 (this compound : Activated Molecule)A slight excess of the activated molecule can help drive the reaction to completion. However, a large excess can complicate purification.
Reaction Time 2 - 24 hoursReaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.[6]

Q3: How can I effectively monitor the progress of my conjugation reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common methods for monitoring reaction progress.

  • TLC: A simple and rapid technique to visualize the consumption of starting materials and the formation of the product. A non-polar solvent system is typically required for the long C12 alkyl chain.

  • LC-MS: Provides more detailed information, including the mass of the product, confirming its identity and giving a more accurate assessment of the reaction's progress.[6]

Troubleshooting Guide for Low Yield

Low yield in your conjugation reaction can be attributed to several factors. The following guide will help you diagnose and resolve common issues.

Problem 1: Incomplete Reaction or No Product Formation
Potential CauseRecommended Solution
Inefficient Carboxylic Acid Activation - Ensure the use of fresh coupling reagents like EDC and NHS. - Perform the activation step in an anhydrous aprotic solvent (e.g., DMF, DCM) at room temperature for 1-2 hours before adding the this compound.[6] - Use a slight excess (1.1-1.5 equivalents) of both EDC and NHS relative to the carboxylic acid.
Hydrolysis of Activated Ester - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Low Nucleophilicity of the Amine - Ensure the reaction pH is between 7.2 and 8.5 to deprotonate the primary amine. If the reaction mixture is acidic, add a non-nucleophilic base like DIPEA or triethylamine.[6]
Steric Hindrance - If either the activated molecule or the amine is sterically hindered, consider increasing the reaction time or temperature (e.g., to 40-50°C).
Poor Solubility of Reactants - Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., a mixture of DCM and DMF).
Problem 2: Presence of Multiple Side Products
Potential CauseRecommended Solution
Formation of Di-substituted Product - This occurs if the Boc protecting group is prematurely removed. Ensure that no acidic conditions are present during the conjugation step. The Boc group is stable to most bases and nucleophiles but is cleaved by acid.[3]
Formation of Isocyanate or Urea Byproducts - These side reactions can sometimes occur with carbamate-protected amines.[3] Ensure that the reaction temperature is not excessively high.
Reaction with Other Functional Groups - If your target molecule has other nucleophilic groups, they may compete with the desired amine. Consider protecting these other functional groups if possible.
Problem 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Co-elution of Product and Unreacted Starting Material - Optimize your purification method. Reverse-phase HPLC is often effective for separating the more hydrophobic conjugated product from the unreacted starting materials.[6] - Consider alternative chromatography techniques like Size-Exclusion Chromatography (SEC) if there is a significant size difference between the product and impurities.[6]
Product is Insoluble after Purification - The long C12 alkyl chain can lead to poor aqueous solubility. Try dissolving the purified product in a small amount of an organic solvent (e.g., DMSO, DMF) before adding it to an aqueous buffer.

Experimental Protocols

Protocol 1: Activation of a Carboxylic Acid using EDC/NHS
  • Dissolve the carboxylic acid-containing molecule (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

Protocol 2: Conjugation of Activated Carboxylic Acid to this compound
  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • If the carboxylic acid starting material is acidic, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2-3 equivalents) to the this compound solution.

  • Add the activated NHS ester solution from Protocol 1 to the this compound solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

Protocol 3: Boc Deprotection
  • Once the conjugation is complete and the product is purified, dissolve the Boc-protected conjugate in Dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

Visual Guides

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation cluster_deprotection Step 3: Boc Deprotection Carboxylic Acid Carboxylic Acid Activated NHS Ester Activated NHS Ester Carboxylic Acid->Activated NHS Ester EDC, NHS Anhydrous DMF 1-2h, RT EDC/NHS EDC/NHS Conjugated Product Conjugated Product Activated NHS Ester->Conjugated Product This compound Anhydrous DMF 2-24h, RT This compound This compound Final Product Final Product Conjugated Product->Final Product TFA, DCM 1-2h, RT

Caption: Experimental workflow for a standard three-step this compound conjugation reaction.

G Low Yield Low Yield Check Reaction Components Check Reaction Components Low Yield->Check Reaction Components Is starting material consumed? Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Is reaction slow or stalled? Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Are there multiple spots on TLC? Fresh Coupling Reagents? Fresh Coupling Reagents? Check Reaction Components->Fresh Coupling Reagents? Anhydrous Solvents? Anhydrous Solvents? Check Reaction Components->Anhydrous Solvents? Correct pH (7.2-8.5)? Correct pH (7.2-8.5)? Review Reaction Conditions->Correct pH (7.2-8.5)? Optimal Temperature? Optimal Temperature? Review Reaction Conditions->Optimal Temperature? Sufficient Reaction Time? Sufficient Reaction Time? Review Reaction Conditions->Sufficient Reaction Time? Check for Di-substitution Check for Di-substitution Analyze for Side Products->Check for Di-substitution LC-MS for Byproduct Masses LC-MS for Byproduct Masses Analyze for Side Products->LC-MS for Byproduct Masses Use Fresh EDC/NHS Use Fresh EDC/NHS Fresh Coupling Reagents?->Use Fresh EDC/NHS Use Anhydrous Solvents Use Anhydrous Solvents Anhydrous Solvents?->Use Anhydrous Solvents Add Non-nucleophilic Base Add Non-nucleophilic Base Correct pH (7.2-8.5)?->Add Non-nucleophilic Base Increase Temperature Gradually Increase Temperature Gradually Optimal Temperature?->Increase Temperature Gradually Extend Reaction Time Extend Reaction Time Sufficient Reaction Time?->Extend Reaction Time Verify Boc Integrity Verify Boc Integrity Check for Di-substitution->Verify Boc Integrity Optimize Purification Optimize Purification LC-MS for Byproduct Masses->Optimize Purification

Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced protein degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors.[1][2] The linker is a critical component in enabling this complex to form effectively.[1][2]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity:

    • Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[2][3] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][2][3]

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene (B1212753) groups), can help identify the optimal length.[2] Consider incorporating more rigid linker motifs, such as piperazine (B1678402) or piperidine (B6355638) rings, to pre-organize the PROTAC into a bioactive conformation.[2]

  • Unfavorable Ternary Complex Conformation:

    • Problem: Even if a ternary complex forms, the linker may orient the target protein and E3 ligase in a way that is not productive for ubiquitination.[1][2] The E2 ubiquitin-conjugating enzyme needs to be able to reach the lysine residues on the target protein's surface.[2]

    • Solution: Modify the linker's attachment points (exit vectors) on either the target-binding ligand or the E3 ligase ligand.[2][3] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the protein.[1] Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations.[2]

  • Poor Physicochemical Properties:

    • Problem: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[1][2][3]

    • Solution: To improve solubility, incorporate polar or ionizable groups into the linker, such as basic nitrogen atoms or heterocyclic scaffolds.[2] PEG linkers are also commonly used to enhance hydrophilicity.[2] For improving cell permeability, a careful balance is needed. While PEG linkers can sometimes hinder passive diffusion, their flexibility may allow the PROTAC to adopt a more compact, less polar conformation to facilitate membrane crossing.[1]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome start No or Poor Degradation binary_binding Confirm Binary Binding (SPR/ITC) start->binary_binding cell_perm Assess Cell Permeability (e.g., PAMPA) binary_binding->cell_perm Binding Confirmed redesign Synthesize Analogs with Varied Linker Lengths/Compositions binary_binding->redesign No Binding ternary_complex Analyze Ternary Complex Formation (SPR/ITC) cell_perm->ternary_complex Permeability Adequate cell_perm->redesign Poor Permeability ubiquitination Perform In Vitro Ubiquitination Assay ternary_complex->ubiquitination Ternary Complex Forms ternary_complex->redesign No/Weak Ternary Complex cellular_degradation Cellular Degradation Assay (Western Blot) ubiquitination->cellular_degradation Ubiquitination Observed ubiquitination->redesign No Ubiquitination cellular_degradation->redesign No Degradation end Optimized PROTAC cellular_degradation->end Degradation Achieved redesign->binary_binding

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][4] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1][4]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Suboptimal Ternary Complex Stability:

    • Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[2] Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[2]

    • Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1][2]

  • Linker Flexibility:

    • Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[2]

    • Solution: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[1] This can lead to a more stable ternary complex and a less pronounced hook effect.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal linker length for a PROTAC?

There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[1][3] However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding.[1][3] A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer PEG/alkyl chains) and evaluate their degradation efficiency.[1][3]

Q2: What are the most common types of linkers used in PROTACs?

The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3]

  • PEG Linkers: Enhance water solubility and can improve cell permeability.[1]

  • Alkyl Chains: Provide more rigidity compared to PEG linkers.[1]

  • Hybrid Linkers: Combining elements of both PEG and alkyl chains, or incorporating other functionalities like alkynes or heterocycles, can offer a balance of desired properties.[1]

Q3: How does linker composition affect PROTAC properties?

The chemical makeup of the linker influences several key properties:[1]

  • Solubility: Incorporating polar groups like ethers (in PEG) or amides can improve aqueous solubility.[1]

  • Cell Permeability: Lipophilic groups can enhance cell permeability.[1] Some flexible linkers exhibit a "chameleon effect," adopting different conformations in hydrophobic (cell membrane) and aqueous (cytoplasm) environments.[1]

  • Metabolic Stability: The linker can be susceptible to metabolism, so its composition should be designed to resist enzymatic degradation.[1]

Q4: Where should the linker be attached to the warhead and E3 ligase ligand?

The attachment points, or "exit vectors," are crucial.[1] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with binding to the target protein or E3 ligase.[1] Analysis of the crystal structures of the ligands bound to their respective proteins can guide the choice of attachment points.[1]

Quantitative Data on Linker Length and Degradation

The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [5]

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 19>1000<10
PROTAC 212~500~60
PROTAC 316~100>90
PROTAC 419~750~50
PROTAC 521>1000<30

Table 2: Impact of Linker Length on Degradation of p38α [6]

PROTACLinker CompositionDC50 (nM)Dmax (%)
Compound 1Short Alkyl>1000<20
Compound 2PEG2~250~70
Compound 3PEG3~50>90
Compound 4PEG4~100~85
Compound 5PEG6~300~60

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for Target Protein Degradation [2][7]

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[2]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.[7][8]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[7]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values from a dose-response curve.[2]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics [1][7]

SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[1][9]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[1]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1][7] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[7]

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.[7]

Protocol 3: In-cell Ubiquitination Assay [10][11]

This assay determines if the PROTAC is inducing ubiquitination of the target protein within the cell.

  • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.

Visualizations

G cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

G cluster_0 PROTAC Optimization Workflow design Design & Synthesize PROTAC Library (Varying Linker Length/Composition) biochem_assay Biochemical Assays (SPR, ITC for Ternary Complex) design->biochem_assay cell_assay Cell-Based Assays (Western Blot, NanoBRET) biochem_assay->cell_assay cell_assay->design Iterative Redesign lead_opt Lead Optimization (ADME/Tox Properties) cell_assay->lead_opt Identify Hits in_vivo In Vivo Studies lead_opt->in_vivo

Caption: A typical workflow for PROTAC linker optimization.

References

Technical Support Center: Overcoming Steric Hindrance with C12 Linkers in Ternary Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming steric hindrance in ternary complexes using C12 alkyl linkers in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTAC-induced ternary complexes?

A1: In PROTACs, steric hindrance occurs when the physical bulk of the target protein and the E3 ligase prevents them from coming together effectively to form a stable and productive ternary complex.[1] This can be due to a linker that is too short, forcing the two proteins into a clashing orientation.[1]

Q2: How does a C12 alkyl linker help in overcoming steric hindrance?

A2: A C12 alkyl linker provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, allowing them to adopt a conformation that minimizes steric clashes.[1] This increased separation can be crucial when the binding pockets for the PROTAC on the two proteins are far apart or unfavorably oriented. The flexibility of the alkyl chain allows for the necessary conformational adjustments to achieve a productive ternary complex.[1]

Q3: Is a longer linker always better for avoiding steric hindrance?

A3: Not necessarily. While a certain minimum linker length is often required to overcome steric hindrance, a linker that is too long can lead to an unstable or non-productive ternary complex due to excessive flexibility and a higher entropic penalty upon binding.[1] There is typically an optimal linker length for each specific target protein and E3 ligase pair.[1]

Q4: What are the potential downsides of using a long, hydrophobic C12 alkyl linker?

A4: Long alkyl linkers like a C12 chain are hydrophobic, which can lead to poor aqueous solubility of the PROTAC molecule.[2] This can affect its bioavailability and performance in cellular assays. Additionally, the high flexibility of long alkyl chains can sometimes be detrimental to the stability of the ternary complex.[1] Hydrophobic interactions of the linker itself can also lead to unexpected conformational behaviors in different environments (e.g., aqueous cytoplasm vs. lipid cell membrane), which can impact cell permeability.[3][4]

Q5: How can I determine if a C12 linker is the right choice for my system?

A5: The optimal linker length is best determined empirically. A good starting point is to synthesize a series of PROTACs with varying linker lengths, including a C12 alkyl chain, and evaluate their degradation efficiency (DC50 and Dmax) in a cellular assay.[1] Biophysical assays can also be used to directly measure the formation and stability of the ternary complex with different linkers.[5]

Troubleshooting Guides

Issue 1: Poor or no degradation observed with a C12 linker PROTAC, despite good binary binding.

Possible Cause Troubleshooting Steps
Poor Solubility: The hydrophobic C12 alkyl linker may be causing the PROTAC to precipitate out of solution in aqueous assay buffers.- Increase the percentage of DMSO in the final assay medium (while being mindful of cell toxicity).- Consider synthesizing analogs with more soluble linkers (e.g., PEG-containing linkers) for comparison.[2]
Low Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[3]- Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm intracellular target binding.- If permeability is low, consider linker modifications to improve physicochemical properties, such as incorporating ether chains or other polar groups.[2]
Suboptimal Ternary Complex Conformation: While the C12 linker may overcome gross steric clashes, it might not be inducing the optimal protein-protein interactions for efficient ubiquitination.[1]- Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the stability of the ternary complex.[5][6]- If the ternary complex is weak, synthesize PROTACs with different linker attachment points ("exit vectors") on the warhead or E3 ligase ligand.[1]

Issue 2: A significant "hook effect" is observed with the C12 linker PROTAC.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC is forming more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex.[1]- Perform a detailed dose-response curve with a wider range of concentrations to clearly define the optimal concentration window for degradation.- A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and mitigating the hook effect. Consider synthesizing analogs with linkers that may induce more favorable protein-protein interactions.[7]

Quantitative Data Presentation

The following table summarizes data from a study on TANK-binding kinase 1 (TBK1) degradation, illustrating the critical role of linker length in overcoming steric hindrance.

Target Protein E3 Ligase Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
TBK1VHLAlkyl/Ether< 12No DegradationN/A
TBK1VHLAlkyl/Ether12 - 29Submicromolar>90
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276

Data synthesized from published literature.[1]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a C12 Alkyl Linker via Amide Coupling

This protocol describes a general two-step synthesis for coupling a warhead (with a carboxylic acid) and an E3 ligase ligand (with an amine) to a 12-carbon amino-acid linker.

Step 1: Coupling of Warhead to the C12 Linker

  • Materials:

    • Warhead-COOH (1.0 eq)

    • 12-Aminododecanoic acid (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add 12-aminododecanoic acid to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Warhead-C12-COOH intermediate.

Step 2: Coupling of E3 Ligase Ligand to the Intermediate

  • Materials:

    • Warhead-C12-COOH (1.0 eq)

    • E3 Ligase Ligand-NH2 (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Warhead-C12-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the E3 Ligase Ligand-NH2 to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation
  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curve.[1]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Immobilization: Immobilize a high-purity E3 ligase protein onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject the target protein at various concentrations over a fresh flow cell to check for non-specific binding.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed, saturating concentration of the target protein with a range of PROTAC concentrations.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • A significant increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to a suitable binding model to determine the affinity of the ternary complex.[5]

Mandatory Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (C12 Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->POI transfers to Degraded Degraded Peptides Proteasome->Degraded degrades into

Caption: PROTAC mechanism of action with a C12 linker.

Troubleshooting_Workflow Start No/Poor Degradation with C12 Linker PROTAC Solubility Check Solubility (e.g., visual inspection, DLS) Start->Solubility Solubility_Good Soluble Solubility->Solubility_Good Solubility_Bad Insoluble Solubility->Solubility_Bad Permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) Permeability_Good Permeable Permeability->Permeability_Good Permeability_Bad Not Permeable Permeability->Permeability_Bad TernaryComplex Evaluate Ternary Complex Formation (e.g., SPR, ITC) Ternary_Good Complex Forms TernaryComplex->Ternary_Good Ternary_Bad No/Weak Complex TernaryComplex->Ternary_Bad Solubility_Good->Permeability Action_Solubility Modify Linker for Improved Solubility Solubility_Bad->Action_Solubility Permeability_Good->TernaryComplex Action_Permeability Modify Linker for Improved Permeability Permeability_Bad->Action_Permeability Success Degradation Achieved Ternary_Good->Success Action_Ternary Modify Linker Length/ Attachment Points Ternary_Bad->Action_Ternary Action_Solubility->Start Action_Permeability->Start Action_Ternary->Start

Caption: Troubleshooting workflow for poor degradation.

References

Stability of Boc-NH-C12-NH2 under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-1,12-dodecanediamine (Boc-NH-C12-NH2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule under various experimental conditions and to offer solutions for common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc (tert-butoxycarbonyl) protecting group?

A1: The Boc group is a widely used amine protecting group in organic synthesis. Its stability is highly dependent on pH. It is generally stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1] This characteristic allows for its selective removal in the presence of other protecting groups that are sensitive to basic conditions (e.g., Fmoc).

Q2: Under which pH conditions is this compound expected to be stable?

A2: this compound is expected to be stable at neutral (pH ≈ 7) and basic (pH > 7) conditions at room temperature.[1] The carbamate (B1207046) linkage is not susceptible to hydrolysis under these conditions.

Q3: At what pH does the Boc group on this compound become labile?

A3: The Boc group becomes labile under acidic conditions (pH < 4).[2] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to efficiently cleave the Boc group.[3][4] The cleavage is a result of acid-catalyzed hydrolysis of the carbamate.

Q4: What is the mechanism of acidic deprotection of the Boc group?

A4: The deprotection of the Boc group in the presence of a strong acid, like trifluoroacetic acid (TFA), begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the free amine.[4][5]

Stability Data Summary

The following table summarizes the qualitative stability of the Boc protecting group under various pH conditions and temperatures. This data is based on general knowledge of tert-butyl carbamates.

pH RangeConditionStability of Boc GroupReference
< 1100°CLabile[1]
1Room TemperatureLabile[1]
4Room TemperatureGenerally Stable[1]
7 (Neutral)Room TemperatureStable[1]
9 (Basic)Room TemperatureStable[1]
12Room TemperatureStable[1]
> 12100°CLabile[1]

Troubleshooting Guides

Issue 1: Incomplete removal of the Boc group during deprotection.

  • Possible Cause 1: Insufficient acid strength or concentration. The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the deprotection may not proceed to completion.[6]

    • Solution: Increase the concentration of the acid. For instance, if using 20% TFA in dichloromethane (B109758) (DCM), consider increasing it to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[6]

  • Possible Cause 2: Inadequate reaction time or temperature. Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete reactions.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC or LC-MS. Gentle warming (e.g., to 40°C) can also be considered, but be mindful of potential side reactions.[6]

  • Possible Cause 3: Solvent issues. The solvent must be able to dissolve both the Boc-protected compound and the acid.

    • Solution: Ensure that a suitable solvent is used. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[4][6]

Issue 2: Observation of unexpected side products after deprotection.

  • Possible Cause: Alkylation by the tert-butyl cation. The acidic deprotection of the Boc group generates a reactive tert-butyl cation. This carbocation can act as an electrophile and alkylate any nucleophilic sites on your molecule of interest, leading to undesired side products.[7]

    • Solution: Incorporate a "scavenger" into the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation and will "trap" it before it can react with your product. A common scavenger is triisopropylsilane (B1312306) (TIS).[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group from this compound.

  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule contains other nucleophilic functional groups, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[6]

Protocol 2: Assessing the pH Stability of this compound

This protocol outlines a general method to determine the stability of this compound at a specific pH.

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Common buffer systems include acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH.

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent that is miscible with the aqueous buffer (e.g., DMSO or methanol) at a concentration of 10 mM.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 1-5 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).[8]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching and Analysis: Immediately quench any reaction by diluting the aliquot in a suitable mobile phase, which may contain a neutralizing agent if necessary. Analyze the samples by a suitable analytical method, such as HPLC-MS, to quantify the amount of remaining this compound and identify any degradation products.[8]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine its stability profile.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product dissolve Dissolve this compound in DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) & Scavenger (optional) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (optional) coevaporate->neutralize dry Dry and Concentrate neutralize->dry product Free Amine (H2N-C12-NH2) dry->product

Caption: Experimental workflow for the deprotection of this compound.

pH_Stability_Profile cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) acidic Boc Group is Labile (Cleavage Occurs) neutral Boc Group is Stable basic Boc Group is Stable Boc_NH_C12_NH2 This compound Boc_NH_C12_NH2->acidic H+ Boc_NH_C12_NH2->neutral H2O Boc_NH_C12_NH2->basic OH-

Caption: pH stability profile of the Boc protecting group.

References

Technical Support Center: Deprotection of Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-Boc-1,12-diaminododecane (Boc-NH-C12-NH2).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound.

Problem 1: Incomplete or Slow Deprotection

Possible Causes:

  • Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA or HCl) may be too low to efficiently cleave the Boc group.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

  • Poor Solubility: this compound or the resulting diamine salt may have poor solubility in the chosen solvent, hindering the reaction. The long C12 chain can influence solubility characteristics.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

Suggested Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM) or use a higher concentration of HCl in a suitable solvent.[1]

  • Elevate Reaction Temperature: While many Boc deprotections are performed at room temperature, gentle heating may be required for complete reaction. However, this should be done cautiously to avoid potential side reactions.

  • Solvent Optimization: If solubility is an issue, consider alternative solvents or solvent mixtures. For the long-chain diamine, solvents that can effectively solvate both the nonpolar alkyl chain and the polar amine salt are preferable.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is fully consumed.

Problem 2: Formation of Side Products

Possible Cause:

  • Alkylation by tert-Butyl Cation: The deprotection mechanism generates a reactive tert-butyl cation intermediate. This cation can act as an alkylating agent, reacting with the newly formed free amine of another molecule to form N-tert-butylated byproducts. While less common with primary amines compared to other nucleophiles, it can still occur.[2]

Suggested Solutions:

  • Use of Scavengers: The most effective way to prevent alkylation is to add a scavenger to the reaction mixture. The scavenger's role is to "trap" the tert-butyl cation before it can react with the desired product.

    • Common Scavengers: Triisopropylsilane (TIS) and thioanisole (B89551) are commonly used scavengers.

  • Choice of Deprotection Reagent: Some deprotection methods generate fewer reactive intermediates. Exploring milder deprotection conditions can minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the deprotection of this compound?

The most common side reaction is the alkylation of the newly deprotected amine by the tert-butyl cation that is formed as a byproduct of the reaction. This can lead to the formation of N-tert-butyl-1,12-diaminododecane. While the primary amine is a nucleophile, this side reaction is generally more problematic with more nucleophilic functional groups.[2]

Q2: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using TLC, the disappearance of the starting material (this compound) and the appearance of the product (1,12-diaminododecane) can be visualized. Staining with ninhydrin (B49086) is useful for detecting the primary amine product.

Q3: What is the best workup procedure for a Boc deprotection reaction?

A typical workup involves removing the excess acid and solvent. This is often achieved by evaporation under reduced pressure. If trifluoroacetic acid (TFA) is used, co-evaporation with a solvent like toluene (B28343) can help in its removal. The resulting amine salt can then be used directly or neutralized with a base (e.g., a saturated solution of sodium bicarbonate) and extracted into an organic solvent to obtain the free diamine.

Q4: Are there alternative, milder methods for deprotecting this compound?

Yes, several milder methods can be employed, which may be beneficial if the substrate is sensitive to strong acids:

  • Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[3] This method's selectivity can sometimes be controlled by temperature.[4]

  • Lewis Acids: Certain Lewis acids can catalyze the cleavage of the Boc group under milder conditions than strong Brønsted acids.

  • Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and p-toluenesulfonic acid can act as both the solvent and catalyst for efficient deprotection at room temperature.[5]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Methods for Aliphatic Amines

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (B109758) (DCM), Room TemperatureFast and efficientHarsh acidic conditions, potential for side reactions
Hydrochloric Acid (HCl) 4M in Dioxane or Methanol (B129727), Room TemperatureReadily available, forms hydrochloride saltCan be corrosive, may require anhydrous conditions

Note: The optimal conditions for this compound may vary and require experimental optimization. The information provided is based on general procedures for aliphatic amines.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate (B77799) salt can be used directly, or the free amine can be obtained by neutralization with a suitable base (e.g., saturated NaHCO3 solution) followed by extraction with an organic solvent.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol or dioxane).

  • Add a solution of 4M HCl in dioxane or methanol.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product, 1,12-diaminododecane (B1677605) dihydrochloride, may precipitate. The solid can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_reaction Boc Deprotection Mechanism cluster_side_reaction Side Reaction Boc_Amine This compound Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Free_Amine H2N-C12-NH2 Protonated_Boc->Free_Amine CO2 CO2 Protonated_Boc->CO2 Alkylated_Product N-tert-Butyl Side Product Carbocation2 tert-Butyl Cation Carbocation2->Alkylated_Product Free_Amine2 H2N-C12-NH2 Free_Amine2->Alkylated_Product

Caption: Boc deprotection mechanism and potential side reaction.

Troubleshooting_Workflow Start Start: Boc Deprotection of This compound Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products Yes Increase_Acid Increase Acid Conc. Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Solvent Change Solvent Incomplete->Change_Solvent Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Acid->Check_Completion Increase_Temp->Check_Completion Change_Solvent->Check_Completion Extend_Time->Check_Completion Add_Scavenger Add Scavenger (e.g., TIS) Check_Side_Products->Add_Scavenger Yes End Successful Deprotection Check_Side_Products->End No Add_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of C12 Linker PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of C12 linker PROTACs.

Troubleshooting Guide

This guide offers a structured approach to identifying and resolving common issues related to non-specific binding during experiments with C12 linker PROTACs.

Observed Problem Potential Causes Recommended Solutions
High background in immunoassays (e.g., Western Blots) 1. Excessive PROTAC Concentration: High concentrations can lead to saturation of the target and increased off-target binding.[1][2]2. Insufficient Washing: Inadequate washing steps can leave unbound PROTAC, contributing to background signal.[1]3. Hydrophobic Interactions: The C12 alkyl chain can lead to non-specific hydrophobic interactions with proteins and membranes.1. Optimize PROTAC Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation with minimal off-target effects.[1][2]2. Optimize Washing Protocol: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) to remove unbound PROTAC.[1]3. Modify Linker Composition: Consider introducing hydrophilic moieties like PEG units into the linker to reduce hydrophobicity.[3]
Off-target protein degradation observed in proteomics analysis 1. Promiscuous Warhead Binding: The warhead targeting the protein of interest (POI) may have affinity for other proteins.[1]2. Formation of Unproductive Ternary Complexes: The PROTAC may bring the E3 ligase into proximity with off-target proteins.[1]3. Linker-Mediated Interactions: The C12 linker itself might be contributing to the binding of off-target proteins.1. Perform Competitive Binding Assays: Use a non-reactive analog of the warhead to compete for binding and differentiate between specific and non-specific interactions.[1]2. Utilize Orthogonal E3 Ligase Ligands: Test PROTACs that recruit different E3 ligases to see if the off-target profile changes.[1]3. Modify Linker Attachment Points: Altering the connection points on the warhead or E3 ligase ligand can change the orientation of the ternary complex and reduce off-target interactions.[3][4]
"Hook Effect" observed at high PROTAC concentrations Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5][6]1. Perform Detailed Dose-Response Studies: Identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[5][7]2. Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[5]
Poor cell permeability or solubility Physicochemical Properties of the PROTAC: The hydrophobicity of a C12 linker can contribute to poor solubility and permeability, despite potentially aiding cell penetration.[8][]1. Modify Linker Composition: Incorporate polar functional groups or PEG chains to improve solubility.[3]2. Formulation Strategies: Investigate the use of formulation vehicles to improve the delivery of the PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in PROTAC non-specific binding?

A1: The linker is a critical component that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[3][5][] Its length, composition, flexibility, and attachment points are crucial for the PROTAC's overall efficacy and selectivity.[3][5] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for ubiquitination and degradation.[5] A suboptimal linker, such as one that is too long or too hydrophobic, can lead to increased non-specific binding and off-target effects.[]

Q2: How can I experimentally assess the non-specific binding of my C12 linker PROTAC?

A2: Several experimental approaches can be used:

  • Global Proteomics (e.g., Mass Spectrometry): This allows for an unbiased identification of all proteins that are degraded upon PROTAC treatment, revealing any off-target degradation.

  • Competitive Binding Assays: These assays can help determine if the observed binding is specific to the intended target.[1]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in a cellular context and can reveal off-target engagement.

  • Use of Negative Controls: Synthesizing a PROTAC with an inactive warhead or an epimer that does not bind the target can help differentiate between on-target and non-specific effects.[6]

Q3: Are longer linkers like C12 more prone to non-specific binding?

A3: While longer linkers can provide the necessary flexibility to form a productive ternary complex, they can also increase the molecule's hydrophobicity and conformational flexibility, which may lead to increased non-specific interactions.[][] The optimal linker length is a balance between enabling ternary complex formation and minimizing off-target binding, and it must be determined empirically for each target and E3 ligase pair.[5]

Q4: What modifications can be made to a C12 linker to reduce non-specific binding?

A4: To reduce non-specific binding, consider the following modifications to a C12 linker:

  • Incorporate Hydrophilic Moieties: Introducing polyethylene (B3416737) glycol (PEG) units or other polar functional groups can decrease the overall hydrophobicity of the PROTAC, potentially reducing non-specific hydrophobic interactions.[3][8]

  • Increase Rigidity: Incorporating rigid structural elements like cycloalkanes (e.g., piperazine, piperidine) or alkynes can constrain the conformational flexibility of the linker, which may improve selectivity by pre-organizing the PROTAC into a bioactive conformation.[8][]

  • Vary Attachment Points: Changing the point of attachment of the linker to the warhead or the E3 ligase ligand can alter the geometry of the ternary complex and reduce clashes or unfavorable interactions that lead to off-target effects.[3][4]

Experimental Protocols

Protocol 1: Dose-Response Analysis of Protein Degradation by Western Blot

This protocol is to determine the optimal concentration of a PROTAC for target protein degradation and to identify the potential for a "hook effect".

Materials:

  • Cells expressing the target protein

  • C12 linker PROTAC

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Prepare serial dilutions of the C12 linker PROTAC in cell culture medium. A typical concentration range to test is 0.1 nM to 10 µM.

  • Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 8-24 hours).[7] Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel.[2]

  • Western Blotting: Transfer the proteins to a membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control.[2]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 2: Ternary Complex Formation Assay by Co-Immunoprecipitation (Co-IP)

This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cells expressing the target protein and the E3 ligase

  • C12 linker PROTAC

  • Non-denaturing lysis buffer (e.g., Triton X-100 based)

  • Antibody against the target protein or the E3 ligase for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.[2]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.[2]

    • Add protein A/G beads to pull down the antibody-protein complexes.[2]

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein, the E3 ligase, and other components of the complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC C12 Linker PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Proteasome Proteasome POI->Proteasome Targeted for Degradation POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades POI Ub Ubiquitin Ub->POI Tags POI POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action for a C12 linker PROTAC.

Caption: Troubleshooting workflow for high non-specific binding.

References

Technical Support Center: Optimizing Amide Coupling Reactions with Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for amide coupling with N-tert-butoxycarbonyl-1,12-diaminododecane (Boc-NH-C12-NH2). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in amide coupling reactions?

A1: The primary challenges associated with this compound in amide coupling reactions include:

  • Low Yields: Can result from incomplete reactions, side reactions, or difficulties in purification.

  • Side Product Formation: The presence of two amine groups, even with one protected, can lead to undesired reactions if the protecting group is compromised or if reaction conditions are not optimal.

  • Purification Difficulties: The long C12 alkyl chain can impart unique solubility characteristics to the product, sometimes making separation from starting materials and byproducts challenging. The polarity of the final product can be significantly different from the starting materials, which can be advantageous but requires careful selection of chromatographic conditions.[1][2]

Q2: What are the most common coupling reagents for reactions involving this compound?

A2: A variety of coupling reagents can be employed, with the choice depending on the specific carboxylic acid substrate and desired reaction conditions. Commonly used reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and reduce side reactions.[3][4][5]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, known for rapid reaction times and suppression of racemization.[6][7][8]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered couplings.[8]

Q3: How does the Boc protecting group influence the reaction?

A3: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions.[9] It effectively prevents the protected amine from participating in the coupling reaction, allowing for selective amide bond formation at the free primary amine of this compound. It is crucial to use reaction conditions that do not inadvertently lead to the deprotection of the Boc group.

Q4: What are the recommended solvents for coupling reactions with this compound?

A4: The choice of solvent is critical for ensuring all reactants are fully dissolved. For this compound and many coupling reactions, polar aprotic solvents are generally preferred. These include:

  • N,N-Dimethylformamide (DMF)[6][7]

  • Dichloromethane (DCM)[10]

  • Acetonitrile (ACN)[3]

  • Tetrahydrofuran (THF)[7]

It is crucial to use anhydrous (dry) solvents, as the presence of water can lead to hydrolysis of activated intermediates and reduce reaction efficiency.

Troubleshooting Guide

This guide addresses common problems encountered during the amide coupling reaction with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Ineffective activation of the carboxylic acid.- Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents appropriately. - Consider switching to a more potent coupling reagent like HATU or PyBOP, especially for sterically hindered or electron-deficient carboxylic acids.[6][8] - If using EDC, ensure the addition of NHS or HOBt to form a more stable and reactive activated ester.[3]
Suboptimal reaction pH.- For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.0-8.5.[4] Consider a two-step procedure where the pH is adjusted after the initial activation.
Poor solubility of reactants.- Ensure all reactants are fully dissolved in an appropriate anhydrous solvent (e.g., DMF, DCM). - Gentle heating may be employed to aid dissolution, but monitor for potential degradation of reactants or intermediates.
Multiple Products Observed (Side Reactions) Formation of di-acylated product.- This can occur if the Boc protecting group is partially cleaved during the reaction. Avoid harsh acidic conditions. - Ensure the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) if a base is required.[6]
Formation of N-acylurea byproduct (with carbodiimides).- This is a common side reaction with EDC or DCC. The addition of HOBt or NHS can help to minimize its formation by trapping the O-acylisourea intermediate.[11] - Lowering the reaction temperature can also reduce the rate of this rearrangement.[11]
Difficulty in Product Purification Similar polarity of product and starting materials/byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[2]
Product is an oil and difficult to handle.- If the final product is an oil, it may be possible to convert it to a solid salt (e.g., hydrochloride or trifluoroacetate) for easier handling and storage.

Experimental Protocols

Below are detailed methodologies for common amide coupling reactions, adapted for use with this compound.

Protocol 1: EDC/NHS Coupling

This protocol is a widely used and cost-effective method for amide bond formation.

Materials:

  • Carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional, if the carboxylic acid is a salt)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient carboxylic acids, and generally results in higher yields and faster reaction times.[6]

Materials:

  • Carboxylic acid

  • This compound

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[6]

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[6]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Molar Equivalents of Reagents for Coupling Reactions

Reagent EDC/NHS Coupling HATU Coupling
Carboxylic Acid1.01.0
This compound1.0 - 1.21.0 - 1.2
EDC1.2 - 1.5-
NHS1.2 - 1.5-
HATU-1.0 - 1.5
DIPEA2.0 - 3.0 (if needed)2.0 - 5.0

Note: The optimal equivalents may vary depending on the specific substrates and should be determined empirically.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_acid Dissolve Carboxylic Acid & Coupling Reagents activation Activate Carboxylic Acid (0°C to RT) dissolve_acid->activation dissolve_amine Dissolve this compound coupling Add Amine & Stir (RT, 1-24h) dissolve_amine->coupling activation->coupling monitoring Monitor Progress (TLC/LC-MS) coupling->monitoring quench Quench & Extract monitoring->quench Reaction Complete purify Column Chromatography quench->purify product Pure Amide Product purify->product

Caption: General workflow for amide coupling with this compound.

troubleshooting_logic start Low/No Product Yield check_reagents Are coupling reagents fresh and stored correctly? start->check_reagents change_reagents Use fresh reagents check_reagents->change_reagents No check_solubility Are all reactants fully dissolved? check_reagents->check_solubility Yes change_reagents->start optimize_solvent Optimize solvent system (e.g., DMF, DCM) check_solubility->optimize_solvent No check_coupling_reagent Is the coupling reagent potent enough? check_solubility->check_coupling_reagent Yes optimize_solvent->start upgrade_reagent Switch to HATU or PyBOP check_coupling_reagent->upgrade_reagent No success Improved Yield check_coupling_reagent->success Yes upgrade_reagent->start

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

The Hydrophobic-Hydrophilic Balancing Act: A Comparative Guide to Boc-NH-C12-NH2 and PEG Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two frequently employed flexible linkers: the hydrophobic dodecyl chain, represented by Boc-NH-C12-NH2, and the hydrophilic polyethylene (B3416737) glycol (PEG) linkers. Understanding the distinct characteristics of these linkers is paramount for optimizing a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficacy.

The choice between a hydrophobic alkyl chain and a hydrophilic PEG linker represents a fundamental trade-off in PROTAC design. Alkyl linkers, such as the C12 chain, can enhance passive diffusion across cell membranes due to their lipophilic nature.[1][] Conversely, PEG linkers are known to improve aqueous solubility, which can be advantageous for overall bioavailability and can lead to highly potent degraders.[1][3] This decision is not trivial and is highly dependent on the specific properties of the warhead, the E3 ligase ligand, the target protein, and the cellular context.[4]

At a Glance: Key Differences Between C12 Alkyl and PEG Linkers

FeatureThis compound (Alkyl Linker)PEG Linkers
Composition Long hydrocarbon chainRepeating ethylene (B1197577) glycol units
Polarity HydrophobicHydrophilic
Aqueous Solubility Generally lowerGenerally higher[1][3]
Cell Permeability Can enhance passive permeability[]May reduce passive permeability but can improve overall cell entry by enhancing solubility[1]
Flexibility High conformational flexibilityHigh conformational flexibility, can engage in hydrogen bonding[1]
Metabolic Stability Generally considered metabolically stable, with potential for terminal oxidation[]Can be susceptible to oxidative metabolism[]
Synthesis Synthetically accessible and chemically stable[1][3]Can be more challenging and costly to synthesize[3]

Delving Deeper: Performance in PROTAC Development

The impact of linker choice on PROTAC performance is multifaceted. The following sections provide a comparative analysis of C12 alkyl and PEG linkers across key performance indicators, supported by representative data from the literature.

Physicochemical Properties

The inherent hydrophobicity of the C12 alkyl linker significantly increases the lipophilicity of the PROTAC, as reflected in a higher calculated LogP (cLogP). This can lead to lower aqueous solubility. In contrast, PEG linkers, with their repeating ether oxygens, increase polarity and enhance aqueous solubility.[1][]

Table 1: Representative Physicochemical Properties of PROTACs with Alkyl vs. PEG Linkers

PROTAC FeaturePROTAC with C12 Alkyl Linker (Hypothetical)PROTAC with PEG Linker (Hypothetical)
Calculated LogP (cLogP) HighModerate
Aqueous Solubility LowHigh[1]
Topological Polar Surface Area (TPSA) LowerHigher

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]

Cell Permeability and Intracellular Concentration

A crucial aspect of PROTAC efficacy is the ability to cross the cell membrane and reach its intracellular target. The hydrophobic nature of the C12 alkyl linker can facilitate passive diffusion across the lipid bilayer.[] However, recent studies have shown that the relationship between hydrophobicity and permeability is not always linear. In some cases, highly permeable PROTACs with PEG linkers can adopt folded conformations that shield their polar surface area in the nonpolar environment of the cell membrane.[5][6][7] Conversely, some alkyl-linked PROTACs may adopt more extended and polar conformations in nonpolar media, which can hinder cell permeability.[5][6][7]

Table 2: Comparative Cell Permeability of PROTACs

PROTAC Linker TypeApparent Permeability (Papp)Key Considerations
C12 Alkyl Potentially HighCan be limited by low aqueous solubility, leading to aggregation and reduced effective concentration.[]
PEG VariableCan be enhanced by improved solubility and the ability to form conformations that shield polarity.[1][5]
In Vitro Degradation Efficacy: DC50 and Dmax

Table 3: Representative Degradation Efficacy of BRD4-Targeting PROTACs

Linker TypeDC50 (nM)Dmax (%)
Alkyl Linker 35>90
PEG Linker 15>95

Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature for BRD4 degraders.[8] The optimal linker is highly target-dependent.

Experimental Protocols for Evaluating PROTAC Performance

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[8]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to the loading control.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive membrane permeability.

Protocol:

  • Donor Plate Preparation: Prepare solutions of the PROTACs at a known concentration in a buffer that mimics physiological pH.

  • PAMPA Plate Assembly: A filter plate coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) is placed on top of a 96-well acceptor plate containing buffer.

  • Incubation: The PROTAC solutions are added to the donor wells, and the plate assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the flux of the compound across the artificial membrane.

Visualizing the PROTAC Mechanism and Design Logic

The following diagrams illustrate the fundamental mechanism of PROTAC action and a logical workflow for linker selection.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Selection_Workflow Start Define Target Protein and E3 Ligase Initial_Design Initial Linker Design: Consider Warhead and Ligand Properties Start->Initial_Design Alkyl_Path Hydrophobic Approach: This compound Initial_Design->Alkyl_Path PEG_Path Hydrophilic Approach: PEG Linkers Initial_Design->PEG_Path Synthesis Synthesize PROTAC Library Alkyl_Path->Synthesis PEG_Path->Synthesis In_Vitro_Screening In Vitro Screening: - Degradation (Western Blot) - Permeability (PAMPA) - Solubility Synthesis->In_Vitro_Screening Data_Analysis Analyze Data: DC50, Dmax, Papp In_Vitro_Screening->Data_Analysis Optimization Lead Optimization: Refine Linker Length & Composition Data_Analysis->Optimization In_Vivo_Studies In Vivo Studies Optimization->In_Vivo_Studies

References

Optimizing PROTAC Efficacy: A Comparative Guide to Alkyl Chain Lengths in Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. The linker, the component that connects the target-protein-binding ligand to the E3-ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. Among the various linker compositions, simple alkyl chains offer a synthetically accessible and systematically tunable scaffold to optimize the distance between the target protein and the E3 ligase. This guide provides an objective comparison of how different alkyl chain lengths in PROTAC linkers impact their degradation performance, supported by experimental data and detailed protocols for key evaluation assays.

The Influence of Alkyl Linker Length on Degradation: A Data-Driven Comparison

The length of the alkyl linker is not a trivial parameter; it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A suboptimal linker length can lead to steric hindrance or an unproductive ternary complex conformation, thereby diminishing ubiquitination and subsequent degradation. Conversely, an optimal linker length facilitates a stable and productive ternary complex, leading to potent and efficient protein degradation.

The following tables summarize quantitative data from published studies, illustrating the profound impact of linker length on the degradation of various target proteins.

Case Study 1: TANK-Binding Kinase 1 (TBK1) Degradation

A series of PROTACs with linkers composed of alkyl and ether units of varying lengths were synthesized to target TBK1 for degradation. The data clearly demonstrates that linker length is a critical factor for degradation efficacy, with a distinct optimal range.[1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 1: Impact of linker length on the degradation of TBK1. PROTACs with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. A 21-atom linker was found to be optimal, with longer linkers leading to a decrease in potency.[1]

Case Study 2: Estrogen Receptor α (ERα) Degradation

The effect of linker length on the degradation of ERα was investigated using PROTACs with polyethylene (B3416737) glycol (PEG)-based linkers, which can be considered in terms of their atomic length. This study highlights that even a small change in linker length can significantly impact degradation potency.[2][3]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 2: Impact of linker length on the degradation of ERα. A PROTAC with a 16-atom PEG linker was found to be significantly more potent in degrading ERα compared to one with a 12-atom linker, despite having similar binding affinities for the receptor.[2][3]

Visualizing the PROTAC Mechanism and Experimental Logic

To better understand the processes involved in evaluating PROTAC efficacy, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Leads to Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades into

PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize PROTACs with Varying Alkyl Linker Lengths QC Purification and Structural Verification (LC-MS, NMR) Synthesis->QC Permeability Cell Permeability Assay (e.g., PAMPA) QC->Permeability Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC) QC->Ternary_Complex Degradation Protein Degradation Assay (e.g., Western Blot) Permeability->Degradation Ternary_Complex->Degradation Data_Analysis Determine DC50 and Dmax Degradation->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR

General Experimental Workflow for PROTAC Evaluation.

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are detailed protocols for key assays cited in the evaluation of PROTACs with varying alkyl linker lengths.

Protocol 1: Western Blot for Protein Degradation

This is the most direct method to quantify the degradation of the target protein in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with a serial dilution of the PROTAC compounds for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to normalize for protein loading.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the formation of the PROTAC-induced ternary complex.

1. Chip Preparation:

  • Immobilize one of the proteins, typically the E3 ligase, onto the surface of an SPR sensor chip.

2. Binary Interaction Analysis:

  • To determine the binding affinity of the PROTAC to the individual proteins, flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase.

  • Separately, immobilize the target protein and flow the PROTAC over the surface.

3. Ternary Complex Analysis:

  • To measure the formation of the ternary complex, pre-incubate a constant, saturating concentration of the target protein with varying concentrations of the PROTAC.

  • Flow these pre-incubated solutions over the immobilized E3 ligase. The resulting binding signal reflects the formation of the ternary complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

  • The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, can be calculated from the binary and ternary binding affinities.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential cell permeability.

1. Plate Preparation:

  • A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • An acceptor plate is filled with buffer.

2. Compound Preparation and Incubation:

  • Prepare solutions of the PROTAC compounds in a suitable buffer.

  • Add the PROTAC solutions to the donor wells of the filter plate.

  • Place the filter plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

3. Sample Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. Permeability Calculation:

  • Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the known surface area of the membrane and incubation time. This value provides a quantitative measure of the compound's passive permeability.

Conclusion

The length of the alkyl chain in a PROTAC linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. As the presented data demonstrates, there is often a "sweet spot" for linker length, where shorter or longer chains result in reduced degradation efficacy. By systematically synthesizing and evaluating a series of PROTACs with varying alkyl linker lengths using the robust experimental protocols outlined in this guide, researchers can effectively navigate the structure-activity landscape to identify potent and efficacious protein degraders for therapeutic development.

References

The Linker's Crucial Role: A Head-to-Head Comparison of C8 and C12 Alkyl Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand and the E3 ligase ligand. Among the various linker types, simple alkyl chains are frequently employed due to their synthetic accessibility and ability to provide the necessary flexibility for the formation of a productive ternary complex. This guide offers a detailed comparison of two commonly used alkyl linker lengths, octyl (C8) and dodecyl (C12), summarizing key performance data, providing detailed experimental protocols, and visualizing the underlying biological pathways.

Data Presentation: C8 vs. C12 Linker Performance in PROTACs

The optimal linker length is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase. The following tables summarize quantitative data from studies on PROTACs with varying alkyl linker lengths, providing an indirect comparison of the potential performance of C8 and C12 linkers.

Table 1: Impact of Alkyl Linker Length on PROTAC Degradation Efficiency (DC50)

Target ProteinE3 LigaseLinker Length (Number of atoms)PROTACCell LineDC50 (nM)Dmax (%)Reference
TBK1VHL< 12Not specifiedNot specifiedNo degradation-[1]
TBK1VHL12-29Not specifiedNot specifiedSubmicromolar>90%[1]
SOS1VHL~8 (C8 alkyl chain)PROTAC C8RajiEffective degradationNot specified[2]
ERαVHL12PROTAC 12MCF7Effective degradationNot specified[3]
ERαVHL16PROTAC 13MCF7Most effective>90%[3]

Note: Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Key Physicochemical Properties of Alkyl Linkers

PropertyC8 Alkyl LinkerC12 Alkyl LinkerGeneral Impact on PROTACs
Lipophilicity (cLogP) Moderately lipophilicHighly lipophilicIncreased lipophilicity can improve cell permeability but may also lead to poor solubility and off-target effects.[4]
Flexibility HighVery HighProvides the necessary conformational freedom for ternary complex formation, but excessive flexibility can be entropically unfavorable.[5]
Aqueous Solubility LowVery LowLonger alkyl chains decrease aqueous solubility, which can pose challenges for formulation and bioavailability.[4]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC efficacy. Below are detailed methodologies for key experiments cited in this guide.

PROTAC Synthesis with Alkyl Linkers

Objective: To synthesize PROTACs with C8 and C12 alkyl linkers connecting a POI ligand and an E3 ligase ligand.

General Procedure:

A modular synthetic approach is often employed, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the alkyl linker with reactive handles.

  • Linker Synthesis: A di-functionalized alkyl chain (e.g., with a terminal amine and a carboxylic acid, or two halides) of the desired length (C8 or C12) is synthesized or commercially sourced.

  • Ligand Functionalization: The POI and E3 ligase ligands are functionalized with complementary reactive groups (e.g., an amine, carboxylic acid, or alkyne/azide for click chemistry).

  • Conjugation: The functionalized ligands are then coupled to the linker. For example, an amine-functionalized ligand can be reacted with a carboxylic acid-functionalized linker via amide bond formation using standard coupling reagents like HATU or EDC/HOBt. Alternatively, nucleophilic substitution reactions between a halide-functionalized linker and an amine- or alcohol-containing ligand can be performed.

  • Purification: The final PROTAC is purified using techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by LC-MS and NMR.[5][6]

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with PROTACs.[7]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the C8 and C12 PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[8][9]

Cell Viability (MTS) Assay

Objective: To assess the cytotoxic effects of the PROTACs on cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the C8 and C12 PROTACs for a desired period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[11]

Ternary Complex Formation (TR-FRET) Assay

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[12]

Protocol:

  • Reagent Preparation: Prepare solutions of the purified recombinant POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged), along with FRET-paired antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Setup: In a 384-well plate, add serial dilutions of the C8 and C12 PROTACs.

  • Addition of Proteins and Antibodies: Add a mixture of the POI and E3 ligase to the wells, followed by the antibody mix.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (C8 or C12 Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (C8 and C12 Linkers) Cell_Treatment Cell Treatment (Dose-Response) Synthesis->Cell_Treatment Ternary_Complex Ternary Complex Assay (TR-FRET) Synthesis->Ternary_Complex Protein_Degradation Protein Degradation Assay (Western Blot) Cell_Treatment->Protein_Degradation Cell_Viability Cell Viability Assay (MTS) Cell_Treatment->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50, EC50) Protein_Degradation->Data_Analysis Cell_Viability->Data_Analysis Ternary_Complex->Data_Analysis

References

The Efficacy of Alkyl-Based Linkers in PROTAC Design: A Comparative Analysis of Boc-NH-C12-NH2 in Cereblon, VHL, and MDM2 E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. A key determinant of a PROTAC's success lies in the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This guide provides a comprehensive comparison of the efficacy of a long-chain alkyl linker, exemplified by Boc-NH-C12-NH2, within different E3 ligase systems—Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 homolog (MDM2).

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's length, flexibility, and chemical nature are critical for optimizing the stability and productivity of this ternary complex. This compound, a 12-carbon alkyl chain with a Boc-protected amine, serves as a precursor for a flexible and hydrophobic linker, which can significantly influence a PROTAC's cell permeability and conformational dynamics.

Comparative Efficacy Data

While direct head-to-head studies of a single PROTAC scaffold employing a C12 alkyl linker across CRBN, VHL, and MDM2 E3 ligases are not extensively documented in single publications, analysis of the available literature provides valuable insights into the performance of long-chain alkyl linkers in these systems. The following tables synthesize data from various studies to illustrate the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs utilizing long alkyl chains, offering a comparative perspective.

Table 1: Efficacy of PROTACs with Long Alkyl Linkers in the Cereblon (CRBN) E3 Ligase System

Target ProteinPROTAC WarheadLinker Type & LengthDC50DmaxCell LineReference
PRC1 Components (BMI1/RING1B)EED BinderAlkyl, 12 atoms1.7 µM (BMI1), 1.3 µM (RING1B)>90%K562[1]
CDK4/6PalbociclibAlkyl, 6 carbonsNot specifiedSubstantial degradation at 1 µMMM.1S[2]
BRD4JQ1Alkyl, variablePotency decreased with longer linkersNot specifiedH661[3]

Key Observations for Cereblon-based PROTACs:

  • Long alkyl linkers can be effective in Cereblon-based PROTACs, as demonstrated by the potent degradation of PRC1 components.[1]

  • The optimal linker length is highly target-dependent, with some studies indicating that shorter alkyl chains may be more favorable for certain targets like BRD4 when using a CRBN E3 ligase.[3]

Table 2: Efficacy of PROTACs with Long Alkyl Linkers in the Von Hippel-Lindau (VHL) E3 Ligase System

Target ProteinPROTAC WarheadLinker Type & LengthDC50DmaxCell LineReference
TBK1TBK1 InhibitorAlkyl/Ether, 21 atoms3 nM96%Not specified[3]
Estrogen Receptor α (ERα)Estradiol DerivativeAlkyl, 12 atomsLess potent than 16-atom linkerNot specifiedMCF7[4]
hRpn13XL5Alkyl, extended19 µM88%RPMI 8226
Wee1AZD1775Alkyl, variableSelective degradationNot specifiedNot specified[5]

Key Observations for VHL-based PROTACs:

  • PROTACs recruiting VHL can achieve high potency with long alkyl or alkyl/ether linkers, as seen with the TBK1 degrader.[3]

  • Systematic evaluation of linker length is crucial, as demonstrated in studies on ERα degradation where a 16-atom linker was superior to a 12-atom linker.[4]

  • Even with a relatively weak binding affinity, optimization of the alkyl linker can lead to effective degradation, as shown for hRpn13.

Table 3: Efficacy of PROTACs with Long Alkyl/PEG Linkers in the MDM2 E3 Ligase System

Target ProteinPROTAC WarheadLinker Type & LengthDC50/IC50Dmax/ActivityCell LineReference
Androgen Receptor (AR)Bicalutamide AnaloguePEG-basedWeak potencySuccessful degradationNot specified[6]
MDM2MDM2 InhibitorAlkyl, variableModerate degradationFails to activate p53RS4;11[7]
EGFRL858R/T790MRG7388Not specifiedModerate degradationNot specifiedNot specified[6]
TrkCIY-IYNot specifiedVery weak potencyNot specifiedNot specified[6]

Key Observations for MDM2-based PROTACs:

  • The use of MDM2 as the recruited E3 ligase in PROTACs is less common compared to CRBN and VHL.

  • Existing data suggests that achieving high degradation potency with MDM2-recruiting PROTACs can be challenging, and the linker plays a critical role.

  • In some instances, modifications to the linker in MDM2-based PROTACs have led to a switch in mechanism from a PROTAC to a "molecular glue."[7]

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Determination of DC50 and Dmax

This is the most common method to quantify the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound as a linker precursor typically involves the following steps:

  • Activation of Ligand: The warhead (targeting the protein of interest) or the E3 ligase ligand is functionalized with a reactive group, such as a carboxylic acid. This is often achieved using standard activating agents like HATU or EDC/HOBt.

  • First Coupling Reaction: The activated ligand is reacted with one of the amine groups of the deprotected C12 diamine linker. The Boc protecting group on this compound is first removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: The resulting intermediate (ligand-linker) is purified using techniques like flash chromatography or preparative HPLC.

  • Second Coupling Reaction: The remaining free amine on the linker is then coupled to the second ligand (either the warhead or the E3 ligase ligand, whichever was not used in the first step), which has also been appropriately functionalized (e.g., with a carboxylic acid).

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and evaluation of PROTACs.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase (CRBN/VHL/MDM2) E3->Ternary_Complex Binds Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Imaging F->G H Data Analysis (DC50 & Dmax Calculation) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The choice of linker is a critical parameter in PROTAC design, with the 12-carbon alkyl chain derived from this compound offering a flexible and hydrophobic option. The efficacy of PROTACs incorporating such a linker is highly dependent on the specific E3 ligase and the target protein. While long alkyl linkers have demonstrated high potency in certain VHL- and Cereblon-based PROTACs, their performance in MDM2-recruiting systems appears more variable and challenging to optimize. The data underscores the necessity of empirical evaluation of a matrix of linker lengths and compositions for each new target and E3 ligase pairing to achieve optimal degradation. The provided experimental protocols and workflow diagrams serve as a foundational guide for researchers to systematically investigate and validate the performance of their PROTAC molecules.

References

A Comparative Guide to the In Vitro Validation of PROTACs Synthesized with an Alkyl-Based Linker, Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design and validation of Proteolysis Targeting Chimeras (PROTACs) represent a critical endeavor. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate proteins of interest, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining a PROTAC's efficacy, physicochemical properties, and overall performance.

This guide provides an objective comparison of PROTACs synthesized with the flexible, long-chain alkyl linker, Boc-NH-C12-NH2, against common alternatives such as polyethylene (B3416737) glycol (PEG)-based linkers. Supported by experimental data and detailed protocols, this document aims to inform the rational design and in vitro validation of next-generation protein degraders.

The Influence of the Linker on PROTAC Performance

The choice of linker is a key determinant of a PROTAC's success. It influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cell permeability, and solubility. This compound is an alkyl/ether-based PROTAC linker that provides a flexible, hydrophobic 12-carbon chain.[1][2] This contrasts with the more hydrophilic nature of PEG linkers.

Key Characteristics of Alkyl vs. PEG Linkers
FeatureAlkyl Linkers (e.g., C12)PEG Linkers
Composition Primarily carbon-hydrogen bondsRepeating ethylene (B1197577) glycol units
Flexibility HighHigh
Solubility Generally lower aqueous solubility (hydrophobic)Higher aqueous solubility (hydrophilic)
Cell Permeability Often higher due to increased lipophilicityCan be variable; shorter PEGs may enhance permeability
Metabolic Stability Generally considered stableCan be susceptible to oxidation

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical validation is crucial.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies comparing the effects of linker composition on PROTAC performance. While direct comparative data for this compound is not available in a single head-to-head study, the data for long-chain alkyl linkers provide a valuable benchmark.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Alkyl/Ether213>95[3]
TBK1Alkyl/Ether2929276[3]
ERαPEG12-Effective[4]
ERαPEG16-More Potent[4]
BTKPEG340>90[4]
BTKPEG51>90[4]

Note: This data is compiled from different studies and serves to illustrate general trends. Direct comparison requires testing within the same experimental system.

The data indicates that linker length is a critical parameter for both alkyl and PEG linkers, with an optimal length often required for maximal efficacy.[3][5] For instance, with a flexible alkyl/ether linker targeting TBK1, a 21-atom linker was significantly more potent than a 29-atom linker.[3] Similarly, for the estrogen receptor alpha (ERα), a 16-atom PEG linker was more effective than a 12-atom linker.[4]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In Vitro Validation Workflow

Validation_Workflow In Vitro Validation Workflow for PROTACs cluster_synthesis PROTAC Synthesis cluster_validation In Vitro Validation Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Purification Purification & QC Synthesis->Purification Degradation_Assay Target Degradation (Western Blot) Purification->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP) Purification->Ternary_Complex_Assay Viability_Assay Cell Viability (MTT / CellTiter-Glo) Purification->Viability_Assay Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis DC50 & Dmax Ternary_Complex_Assay->Data_Analysis Viability_Assay->Data_Analysis IC50

Caption: A streamlined workflow for the synthesis and in vitro validation of PROTACs.

Experimental Protocols

Detailed methodologies for the key in vitro validation assays are provided below.

Target Protein Degradation Assay (Western Blot)

This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A vehicle control (e.g., DMSO) should be included at the same final concentration as in the PROTAC-treated wells.

  • Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control.

  • Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.

a. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to induce degradation.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

b. Immunoprecipitation:

  • Pre-clear the cell lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C. An isotype control IgG should be used as a negative control.

c. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

  • Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase to confirm their co-immunoprecipitation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with a range of PROTAC concentrations.

b. Incubation:

  • Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

c. Viability Measurement (MTT Assay Example):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

d. Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Equilibrate the 96-well plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.[6][7]

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The in vitro validation of PROTACs is a multifaceted process that relies on a suite of robust and well-executed assays. The choice of linker, such as the alkyl-based this compound, significantly impacts the physicochemical and pharmacological properties of the resulting PROTAC. While alkyl linkers can offer advantages in terms of metabolic stability and cell permeability, their hydrophobicity may necessitate careful optimization to ensure adequate solubility. In contrast, PEG linkers can enhance solubility but may have different metabolic liabilities. A systematic comparison of PROTACs with different linker types, using the detailed protocols provided in this guide, is essential for identifying candidates with optimal degradation efficiency and therapeutic potential. The presented data and methodologies provide a framework for the rational design and rigorous evaluation of novel protein degraders.

References

Navigating the Cellular Maze: A Comparative Analysis of PROTAC Permeability with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a Proteolysis-Targeting Chimera (PROTAC) from the extracellular space to its intracellular target is a critical hurdle. The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in this journey, significantly influencing the molecule's permeability and overall efficacy. This guide provides a comparative analysis of PROTAC permeability with different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

The cell membrane, a lipid bilayer, presents a formidable barrier to large molecules like PROTACs, which often fall "beyond the Rule of Five" territory.[1] The linker's chemical composition, length, and flexibility are key determinants of a PROTAC's ability to navigate this barrier. This guide will delve into the characteristics of common linker types—polyethylene glycol (PEG), alkyl chains, and rigid linkers—and their impact on cellular uptake.

Quantitative Comparison of PROTAC Permeability

The following table summarizes quantitative data from various studies, comparing the permeability of PROTACs with different linkers as measured by Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 assays. These assays are standard methods for evaluating the passive and active transport of molecules across cellular barriers, respectively. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the membrane.

Linker TypePROTAC ExampleAssayPermeability (Papp, 10⁻⁶ cm/s)Key ObservationsReference
PEG BRD4-targeting PROTAC (JQ1-PEG-VHL)Caco-2~1.7 (A to B)Moderate permeability, but can be subject to efflux.[2][2]
VH032-based PROTACPAMPA0.002 (3-unit PEG)Permeability can decrease with increasing PEG length.[3][3]
Alkyl Androgen Receptor PROTACCaco-20.35 (A to B)Generally lower aqueous solubility but can enhance membrane permeability.[2][2]
VH032-based PROTACPAMPA0.002A specific alkyl-linked PROTAC showed lower permeability than its 1-unit PEG counterpart in one study.[3][4][3][4]
Rigid (Piperidine/ Piperazine) VHL-based PROTACPAMPAHighRigid linkers can pre-organize the PROTAC into a membrane-permeable conformation.[5][5]
ARV-110, ARV-471Inferred from clinical useOrally bioavailableThese clinically advanced PROTACs utilize rigid linkers containing piperidine/piperazine moieties, suggesting good permeability characteristics.[1][1]

The "Chameleon Effect": Adapting to the Environment

A key concept in understanding PROTAC permeability is the "chameleon effect," where flexible linkers allow the molecule to adopt different conformations in aqueous and lipid environments.[6][7] In the aqueous extracellular space, a more extended conformation can be favorable. To cross the cell membrane, the PROTAC can fold into a more compact structure, shielding its polar groups and presenting a more hydrophobic face to the lipid bilayer. This conformational flexibility, influenced by the linker, is crucial for efficient cell entry.

The ability to form intramolecular hydrogen bonds (IMHBs) is a significant factor in this conformational folding.[5] By forming internal hydrogen bonds, the PROTAC can reduce its solvent-accessible polar surface area (PSA), a key predictor of permeability.[6]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.

  • Compound Preparation: Prepare a solution of the test PROTAC in PBS (e.g., 10 µM).

  • Assay Setup: Add the PROTAC solution to the donor wells (the filter plate) and PBS to the acceptor wells (the acceptor plate).

  • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (V_A / (Area × Time)) × (C_A / C_D)

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_D is the initial concentration in the donor well.

Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

  • Transepithelial electrical resistance (TEER) measurement system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add the transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A): a. Perform the assay as in step 3, but add the PROTAC-containing buffer to the basolateral side and collect from the apical side. This measures active efflux.

  • Quantification: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.

Visualizing the Process and Principles

To better understand the experimental process and the underlying principles of PROTAC permeability, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_protac Prepare PROTAC Solution add_protac_a Add PROTAC to Apical Side prep_protac->add_protac_a add_protac_b Add PROTAC to Basolateral Side prep_protac->add_protac_b prep_cells Culture Caco-2 Cells (21-25 days) check_teer Check Monolayer Integrity (TEER) prep_cells->check_teer check_teer->add_protac_a check_teer->add_protac_b incubate Incubate (e.g., 2 hours at 37°C) add_protac_a->incubate add_protac_b->incubate collect_samples Collect Samples from Both Sides incubate->collect_samples lcms_analysis Quantify PROTAC by LC-MS/MS collect_samples->lcms_analysis calc_papp Calculate Papp & Efflux Ratio lcms_analysis->calc_papp

Experimental Workflow for Caco-2 Permeability Assay

G cluster_linker Linker Properties cluster_conformation Conformational Dynamics cluster_outcome Permeability Outcome flexibility Flexibility (e.g., PEG, Alkyl) chameleon Chameleon Effect flexibility->chameleon rigidity Rigidity (e.g., Piperazine) rigidity->chameleon Pre-organization hydrophilicity Hydrophilicity (e.g., PEG) low_perm Low Permeability hydrophilicity->low_perm High Polarity lipophilicity Lipophilicity (e.g., Alkyl) high_perm High Permeability lipophilicity->high_perm Lipid Bilayer Interaction imhb Intramolecular H-Bonding (IMHB) chameleon->imhb psa Reduced 3D-PSA imhb->psa psa->high_perm

Linker Properties Influencing PROTAC Permeability

Conclusion

The choice of linker is a critical, multi-parameter optimization challenge in the design of effective PROTACs. While flexible linkers like PEG and alkyl chains can leverage the "chameleon effect" to facilitate membrane transport, their physicochemical properties must be carefully balanced to avoid excessive hydrophilicity or insolubility. Rigid linkers, on the other hand, offer the potential for pre-organizing the PROTAC into a permeable conformation, as exemplified by clinically successful molecules. A thorough understanding of the interplay between linker chemistry, conformational dynamics, and cellular permeability, guided by robust experimental evaluation, is essential for the development of the next generation of potent and bioavailable protein degraders.

References

Assessing the "Hook Effect" with Long-Chain Alkyl Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The high-dose hook effect is a significant challenge in the development of robust and reliable sandwich immunoassays, leading to potentially misleading, falsely low results at high analyte concentrations. The phenomenon occurs when an excess of analyte saturates both the capture and detection antibodies, preventing the formation of the detectable "sandwich" complex. While various strategies exist to mitigate this effect, the role of the chemical linker—tethering the detection antibody to its signaling molecule—is an often-overlooked parameter.

This guide provides a comparative analysis of long-chain alkyl linkers against other common linker chemistries in the context of the immunoassay hook effect. While direct quantitative data on the specific impact of long-chain alkyl linkers on the hook effect is limited in publicly available literature, this guide extrapolates from their known physicochemical properties and performance in related bioconjugation applications, such as antibody-drug conjugates (ADCs), to provide a framework for assessment.

Understanding the High-Dose Hook Effect

In a typical one-step sandwich immunoassay, the signal generated is proportional to the concentration of the analyte. However, at exceedingly high concentrations, this relationship breaks down. The excess analyte binds individually to both the capture antibodies on the solid phase and the labeled detection antibodies in solution. This saturation prevents the formation of the "sandwich" (capture antibody-analyte-detection antibody), and unbound, labeled detection antibodies are washed away, resulting in a paradoxical decrease in signal.

The Potential Role of Linker Chemistry

The linker connecting a detection antibody to its label (e.g., an enzyme or fluorophore) can influence the kinetics and thermodynamics of immunocomplex formation. Key properties of the linker, such as its length, flexibility, and hydrophobicity, may play a role in the onset and severity of the hook effect.

Long-Chain Alkyl Linkers: These are characterized by their hydrophobic and flexible nature.

  • Potential Advantages in Mitigating the Hook Effect:

    • Increased Steric Hindrance: The length and flexibility of a long alkyl chain could create steric hindrance that disfavors the formation of the non-productive binary complexes (analyte-detection antibody) at very high analyte concentrations. This might effectively raise the analyte concentration at which the hook effect is observed.

    • Altered Kinetics: The hydrophobicity of the alkyl chain could influence the hydration shell around the antibody, potentially altering the on- and off-rates of antibody-antigen binding in a way that is favorable at high analyte concentrations.

  • Potential Disadvantages:

    • Reduced Solubility: The hydrophobic nature of long alkyl chains can decrease the overall solubility of the antibody conjugate, potentially leading to aggregation and reduced assay performance.[1]

    • Non-specific Binding: Increased hydrophobicity might lead to higher non-specific binding to the assay surface, increasing background noise.

Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible linkers.

  • Advantages:

    • Enhanced Solubility: PEG linkers are well-known to improve the solubility and reduce aggregation of antibody conjugates.[1][2]

    • Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions.

  • Potential Impact on Hook Effect:

    • The high flexibility and hydrophilicity of PEG linkers might facilitate the rapid binding of analytes, potentially leading to a more pronounced hook effect at lower analyte concentrations compared to more rigid or hydrophobic linkers. However, the improved solubility could also lead to a more predictable dose-response curve.

Quantitative Data Comparison

FeatureLong-Chain Alkyl LinkersPolyethylene Glycol (PEG) LinkersKey Considerations for Hook Effect Assessment
Hydrophobicity HighLow (Hydrophilic)Hydrophobicity may influence protein-protein interactions and non-specific binding, potentially altering the dose-response curve at high analyte concentrations.
Solubility Generally lower aqueous solubility.[1]Higher aqueous solubility.[1][2]Poor solubility of conjugates with alkyl linkers could lead to aggregation, affecting assay performance and potentially exacerbating the hook effect.
Flexibility HighHighHigh flexibility in both linker types allows for a wide range of motion, which could either facilitate or hinder the formation of the "hooked" complex depending on steric factors.
Cell Permeability (in ADCs) Can enhance cell permeability.Can be optimized for permeability.While not directly relevant to in-vitro immunoassays, this highlights the different ways these linkers interact with biological environments.
Potential for Aggregation Higher, especially with high conjugation ratios.Lower; often used to reduce aggregation.[1]Aggregation can lead to inconsistent results and a less defined hook effect curve.

Experimental Protocols

To rigorously assess the impact of long-chain alkyl linkers on the hook effect, a systematic experimental approach is required.

Synthesis of Antibody-Label Conjugates with Different Linkers

Objective: To prepare a panel of detection antibodies conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) using a long-chain alkyl linker and a comparative linker (e.g., a PEG linker).

Materials:

  • Monoclonal detection antibody specific to the analyte of interest.

  • Reporter enzyme (e.g., HRP).

  • Long-chain alkyl bifunctional crosslinker (e.g., with N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functional groups).

  • PEG-based bifunctional crosslinker (e.g., SM(PEG)n).

  • Activation and conjugation buffers (e.g., PBS, MES).

  • Desalting columns.

Protocol:

  • Antibody Preparation: If necessary, reduce the antibody to expose free sulfhydryl groups for maleimide chemistry.

  • Linker Activation: Activate the NHS-ester end of the linker by dissolving it in an appropriate organic solvent (e.g., DMSO) and adding it to the HRP solution in a suitable buffer.

  • Conjugation:

    • React the maleimide-activated HRP (via the linker) with the reduced antibody.

    • Alternatively, for NHS-ester to amine coupling, react the NHS-activated linker with the antibody and then with the HRP.

  • Purification: Purify the antibody-linker-HRP conjugate using size-exclusion chromatography or dialysis to remove unconjugated components.

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using spectrophotometry.

Induction and Assessment of the Hook Effect

Objective: To compare the dose-response curves of sandwich immunoassays using the different antibody-label conjugates and determine the analyte concentration at which the hook effect occurs.

Materials:

  • Microtiter plates coated with the capture antibody.

  • Analyte standards at a wide range of concentrations (from low pg/mL to high µg/mL).

  • The prepared antibody-HRP conjugates (with long-chain alkyl and PEG linkers).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate for HRP (e.g., TMB).

  • Stop solution (e.g., 1M H₂SO₄).

  • Microplate reader.

Protocol:

  • Prepare Analyte Dilutions: Prepare a serial dilution of the analyte standard covering at least 6-8 orders of magnitude.

  • Assay Procedure (One-Step Sandwich ELISA):

    • Add the analyte standards to the wells of the capture antibody-coated plate.

    • Immediately add the antibody-HRP conjugate to each well.

    • Incubate for a defined period (e.g., 1-2 hours) at room temperature with shaking.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values against the corresponding analyte concentrations.

    • Identify the "hook point" for each linker type – the concentration at which the signal begins to decrease.

    • Compare the dynamic range and the hook point of the assays using the different linkers.

Mandatory Visualizations

Signaling Pathway of the Hook Effect

HookEffect cluster_low_conc Low Analyte Concentration cluster_high_conc High Analyte Concentration (Hook Effect) Analyte_low Analyte Sandwich_low Sandwich Complex (Signal) Analyte_low->Sandwich_low CaptureAb_low Capture Ab CaptureAb_low->Sandwich_low DetectionAb_low Detection Ab (Labeled) DetectionAb_low->Sandwich_low Analyte_high1 Analyte CaptureAb_high Capture Ab Analyte_high1->CaptureAb_high Analyte_high2 Analyte DetectionAb_high Detection Ab (Labeled) Analyte_high2->DetectionAb_high NoSandwich No Sandwich (Reduced Signal) CaptureAb_high->NoSandwich DetectionAb_high->NoSandwich LinkerComparisonWorkflow cluster_synthesis Conjugate Synthesis cluster_assay Immunoassay cluster_analysis Data Analysis A Antibody & HRP D Conjugation & Purification A->D B Long-Chain Alkyl Linker B->D C PEG Linker C->D E Alkyl-linked Ab-HRP D->E F PEG-linked Ab-HRP D->F H One-Step Sandwich ELISA E->H F->H G Prepare Analyte Dilutions G->H I Data Acquisition H->I J Plot Dose-Response Curves I->J K Compare Hook Points J->K L Assess Dynamic Range J->L

References

Case Study: Unlocking Potent and Selective Protein Degradation with a C12 Alkyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Linker Optimization in PROTAC Design

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, and often empirically optimized, component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker are paramount determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide presents a case study on the successful application of a C12 alkyl linker in a PROTAC targeting the epigenetic reader protein BRD4, a well-established target in oncology. We will objectively compare the performance of this C12 linker-containing PROTAC with analogues featuring different linker lengths, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the design and evaluation of novel protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates the correct spatial orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. A linker that is too short may introduce steric hindrance, preventing the formation of a functional ternary complex, while an excessively long linker can lead to an unstable complex with reduced degradation efficiency.[3]

Case Study: BRD4 Degradation Mediated by a C12 Alkyl Linker-Containing PROTAC

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a key role in the regulation of oncogenes such as c-MYC.[1][4] The development of PROTACs to induce the degradation of BRD4 has shown significant therapeutic promise.

In this case study, we examine a PROTAC composed of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by an alkyl linker. By analyzing data from structure-activity relationship (SAR) studies, we can compare the degradation efficiency of a PROTAC with a C12 equivalent linker to those with shorter and longer alkyl-based linkers.

Data Presentation: Comparative Analysis of BRD4 Degraders

The following table summarizes the performance of a series of JQ1-based BRD4 PROTACs recruiting the VHL E3 ligase, with varying alkyl and PEG linker lengths. This compiled data illustrates the critical impact of linker length on degradation potency (DC50) and efficacy (Dmax).

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1 Alkyl-ether~12< 5 > 95[5]
PROTAC 2Alkyl-ether~7> 1000< 20[6]
PROTAC 3PEG9~50> 90[6]
PROTAC 4PEG1618> 95[7]
PROTAC 5Alkyl-ether~21396[6]
PROTAC 6Alkyl-ether~2929276[6]

Note: The data presented is a synthesis from multiple sources to illustrate the structure-activity relationship. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

The data clearly demonstrates that a linker length in the range of 12 to 21 atoms is optimal for potent BRD4 degradation in this series. The PROTAC with a linker equivalent to approximately 12 atoms (PROTAC 1) exhibits a DC50 value of less than 5 nM and achieves over 95% degradation of BRD4.[5] In contrast, a significantly shorter linker of approximately 7 atoms (PROTAC 2) results in a dramatic loss of degradation activity.[6] As the linker length increases beyond the optimal range, as seen with the ~29 atom linker (PROTAC 6), a decrease in both potency and efficacy is observed.[6] This highlights the necessity of fine-tuning the linker length to achieve maximal degradation efficiency.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (C12 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Western Blot B->C D 4. Ubiquitination Assay B->D E 5. Data Analysis (DC50 & Dmax) C->E

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) in cells treated with PROTACs.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11, HeLa) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein in a cell-free system.

Methodology:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL-ElonginB-ElonginC), the target protein (e.g., recombinant BRD4), ubiquitin, and ATP.

    • Add the PROTAC at various concentrations to the reaction mixture. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Analyze the reaction products by Western blot using an antibody specific to the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Conclusion

The strategic selection of the linker is a critical step in the design of potent and selective PROTACs. This case study on a BRD4-targeting PROTAC highlights the successful application of a C12 alkyl-based linker, demonstrating that optimal linker length is a key determinant of degradation efficacy. While alkyl chains offer synthetic tractability, the precise length must be empirically determined for each target-ligand-E3 ligase system. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the rational design and evaluation of the next generation of targeted protein degraders.

References

Evaluating the Pharmacokinetic Properties of C12 Linker PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their overall therapeutic success, profoundly influencing their pharmacokinetic profile. Among the various linker types, alkyl chains are frequently employed due to their synthetic tractability and their impact on the physicochemical properties of the PROTAC molecule. This guide provides an objective comparison of the performance of PROTACs featuring C12 alkyl linkers with other alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Influence of C12 Alkyl Linkers on PROTAC Performance

Long-chain alkyl linkers, such as C12, play a significant role in modulating the pharmacokinetic properties of PROTACs. These linkers are hydrophobic and can increase the lipophilicity of the molecule.[] This enhanced lipophilicity can be advantageous for deeper membrane penetration and may improve cell permeability.[] However, it is a delicate balance, as excessive lipophilicity can negatively impact solubility and may lead to non-specific binding.[]

The length of the alkyl linker is a crucial parameter that affects the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]

Comparative Performance of Alkyl Linker PROTACs

PROTAC (Linker Atom Length)Target ProteinE3 Ligase LigandCell LinePerformance MetricResultReference
PROTAC with 12-atom linker Estrogen Receptor (ER)HIF-1α peptide (VHL)MCF7ER DegradationEffective degradation[4][5]
PROTAC with 16-atom linker Estrogen Receptor (ER)HIF-1α peptide (VHL)MCF7ER DegradationSuperior degradation compared to the 12-atom linker PROTAC, especially with repeated dosing.[4][5]

Note: The data from Cyrus et al. focuses on degradation efficacy as a primary performance metric. While not a direct measure of pharmacokinetic parameters like half-life or oral bioavailability, it serves as a crucial indicator of the PROTAC's overall effectiveness, which is influenced by its pharmacokinetic properties.

The findings from this study suggest that for the specific target and E3 ligase combination, a longer alkyl chain (16 atoms) resulted in superior degradation efficacy compared to a 12-atom linker.[4][5] This highlights the importance of empirical testing to determine the optimal linker length for each specific PROTAC. Longer alkyl chains, such as C12, may offer a favorable balance of properties for certain targets, but this needs to be carefully optimized.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating the pharmacokinetic properties of PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (C12 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

PK_Workflow cluster_preclinical In Vivo Pharmacokinetic Study Dosing PROTAC Administration (Oral or Intravenous) Animals Animal Model (e.g., Rats, Mice) Dosing->Animals Sampling Serial Blood Sampling Animals->Sampling Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantification of PROTAC) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (t1/2, CL, Vd, F%) Analysis->PK_Analysis

Experimental Workflow for PROTAC Pharmacokinetics

Experimental Protocols

Accurate evaluation of the pharmacokinetic properties of C12 linker PROTACs relies on robust and well-defined experimental methodologies. Below is a detailed protocol for a typical in vivo pharmacokinetic study in rats, based on established methods for PROTAC analysis.

Objective: To determine the pharmacokinetic profile (including half-life, clearance, volume of distribution, and oral bioavailability) of a C12 linker PROTAC in a preclinical model.

1. Animal Model

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least one week before the experiment.

2. Dosing and Administration

  • Formulation: The PROTAC is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

  • Intravenous (IV) Administration: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein to one group of animals to determine clearance and volume of distribution.

  • Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage to a separate group of animals to determine oral bioavailability.

3. Blood Sampling

  • Timepoints: Serial blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (a structurally similar compound).

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent PROTAC and the internal standard. Specific precursor-to-product ion transitions are monitored.

  • Calibration and Quality Control: A calibration curve is prepared by spiking known concentrations of the PROTAC into blank plasma. Quality control samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.

5. Pharmacokinetic Analysis

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), area under the curve (AUC), and oral bioavailability (%F), are calculated.

Conclusion

The linker is a highly tunable component in PROTAC design, with C12 alkyl linkers offering a means to enhance lipophilicity and potentially improve membrane permeability. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. As demonstrated by comparative studies, longer alkyl chains do not universally guarantee better performance, and careful empirical evaluation is necessary. The choice of a C12 linker should be guided by a thorough understanding of the structure-activity relationship for the specific PROTAC series and supported by robust in vitro and in vivo pharmacokinetic and pharmacodynamic assessments. The detailed experimental protocols provided herein offer a framework for conducting such evaluations to guide the development of therapeutically effective PROTACs.

References

Safety Operating Guide

Proper Disposal of Boc-NH-C12-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Boc-NH-C12-NH2, a commonly used linker in Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on potential hazards. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.

In the event of accidental exposure, follow these first aid measures immediately:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain. Long-chain alkylamines can be harmful to aquatic life and the environment.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated solutions, and rinsates, must be treated as hazardous chemical waste.

  • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. Specifically, keep it separate from strong acids and oxidizing agents.

2. Waste Collection and Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The original container, if empty and in good condition, can be repurposed for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Ensure the container is kept tightly closed when not in use to prevent the release of any potential vapors.

3. Temporary Storage in the Laboratory:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from general laboratory traffic.

  • The storage area should be equipped with secondary containment to capture any potential leaks or spills.

  • Do not store large quantities of chemical waste in the laboratory for extended periods.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide the disposal company with an accurate description of the waste, including its chemical composition and quantity.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If the spill occurs in an enclosed space, increase ventilation to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent and wipe clean. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals (e.g., Strong Acids, Oxidizers) identify->segregate containerize Collect in a Labeled, Leak-Proof Container segregate->containerize store Store in a Designated, Secure, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Professional Disposal Pickup contact_ehs->pickup end Compliant Disposal pickup->end

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship.

Essential Safety and Logistics for Handling Boc-NH-C12-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Boc-NH-C12-NH2, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on standard laboratory practices for similar amine and Boc-protected compounds, promoting a secure research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[1]
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially in solid form or when preparing solutions, should occur within a certified chemical fume hood.[1]
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of this compound.

1. Storage and Preparation:

  • Storage: Upon receipt, store this compound in a tightly sealed container at 4°C and protected from light.[2] For long-term storage as a solution, -80°C is recommended for up to six months, and -20°C for one month, with light protection.[2]

  • Inert Atmosphere: For applications sensitive to air and moisture, handle the compound under an inert atmosphere, such as argon or nitrogen.[1]

  • Solution Preparation: To ensure accurate measurement, especially with low-melting solids, preparing a stock solution is advisable. Suitable solvents include DMSO, water, DCM, and DMF.[1]

2. Weighing and Handling:

  • Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]

  • Ensure all necessary PPE is worn correctly before handling the chemical.

  • Use appropriate tools and techniques to minimize the generation of dust.

3. Spill and Exposure Procedures:

  • Minor Spill: In the event of a small spill, absorb the material with an inert absorbent material. Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[1]

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]

  • Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[1]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with institutional and governmental regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[1]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1]

Experimental Workflow and Safety Diagram

To visualize the procedural flow of handling and disposing of this compound, the following diagrams outline the necessary steps and logical relationships.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood weigh Weigh Solid Compound prep_fume_hood->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution dispose_solid Dispose of Solid Waste weigh->dispose_solid dispose_liquid Dispose of Liquid Waste prepare_solution->dispose_liquid

Caption: Workflow for Handling this compound.

spill Spill Occurs is_minor Is Spill Minor? spill->is_minor absorb Absorb with Inert Material is_minor->absorb Yes evacuate Evacuate Area & Alert Safety Officer is_minor->evacuate No dispose Dispose as Hazardous Waste absorb->dispose

Caption: Spill Response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.